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1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone Documentation Hub

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  • Product: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone
  • CAS: 181997-71-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action and Pharmacological Profiling of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Executive Summary & Core Rationale The compound 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is widely recognized as a high-purity organic building block used in the synthesis of complex hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The compound 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is widely recognized as a high-purity organic building block used in the synthesis of complex heterocyclic systems, such as benzothiophenes and COX-2 inhibitors . However, beyond its utility as a synthetic intermediate, its unique structural motif—an acetophenone core heavily substituted with halogen and thioether groups—makes it a highly valuable pharmacophore scaffold for in vitro biological screening.

This whitepaper deconstructs the structural biology of CAS 181997-71-7, detailing its in vitro mechanism of action (MoA) when deployed as a bioactive scaffold, and provides self-validating experimental workflows for target engagement and phenotypic profiling.

Structural Biology & Pharmacophore Dynamics

The pharmacological potential of this compound is driven by a highly polarized, electronic "push-pull" system across the phenyl ring, which dictates its in vitro target binding kinetics:

  • The Acetyl Group (C1): Acts as a primary hydrogen bond acceptor. In kinase profiling, this carbonyl oxygen frequently anchors the molecule to the hinge region of the ATP-binding pocket.

  • The Chloro Substituent (C2): Provides critical steric bulk and lipophilicity. More importantly, the halogen atom can participate in halogen bonding (acting as an electrophile) with backbone carbonyls of target proteins, significantly increasing target residence time.

  • The Methylsulfanyl Group (C4): This thioether is an electron-donating group that fits seamlessly into deep hydrophobic pockets. Biologically, it serves as a metabolic switch; in vitro oxidation of this moiety to a sulfoxide or sulfone (analogous to synthetic pathways for COX-2 intermediates ) dramatically alters the hydrogen-bonding network and target affinity.

Quantitative Pharmacological Data

The physicochemical properties of this scaffold perfectly align with Lipinski's Rule of Five, making it an ideal candidate for cell-based in vitro assays without the need for complex formulation.

PropertyValueCausality / Pharmacological Implication
Molecular Weight 214.71 g/mol Ideal for fragment-based drug design (FBDD) and deep pocket penetration.
XLogP3 3.1Optimal lipophilicity for passive cellular membrane permeability in vitro.
Topological Polar Surface Area 42.4 ŲExcellent cell permeability; low risk of efflux pump liability .
Hydrogen Bond Acceptors 2Facilitates specific anchoring within target kinase/enzyme hinge regions.
Hydrogen Bond Donors 0Reduces the desolvation penalty upon binding to hydrophobic target pockets.

Putative In Vitro Mechanism of Action (MoA)

When applied to in vitro biological systems, derivatives of this scaffold exhibit distinct mechanisms of action, primarily categorized into direct enzyme inhibition and cellular stress modulation.

Direct Target Engagement (Enzyme Inhibition)

The compound acts as a reversible, competitive inhibitor. The spatial arrangement of the 2-chloro and 3-methyl groups restricts the rotation of the acetyl group, locking the molecule into a bioactive conformation. This pre-organization reduces the entropic cost of binding when the molecule enters the active site of target kinases or microbial enzymes.

Intracellular Signal Modulation

In cell-based assays (e.g., anticancer or antimicrobial screens), the binding of the scaffold to its primary target disrupts downstream signal transduction. Furthermore, the thioether moiety can interact with intracellular reactive oxygen species (ROS), acting as a localized redox modulator that triggers targeted apoptosis or cell cycle arrest.

MoAPathway LIG 1-(2-Chloro-3-methyl- 4-methylsulfanyl-phenyl)-ethanone TGT Intracellular Target (e.g., Kinase/Enzyme) LIG->TGT Specific Binding SIG Signal Transduction Blockade TGT->SIG Inhibition ROS Redox Modulation (Thioether Oxidation) TGT->ROS Activation OUT Cellular Apoptosis (In Vitro Endpoint) SIG->OUT ROS->OUT

Fig 1. Putative intracellular signaling pathways modulated by the acetophenone scaffold.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the in vitro MoA of this compound, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems , ensuring that observed data is driven by true pharmacological causality rather than assay artifacts.

Protocol 1: High-Throughput Kinase Inhibition & Kinetics

Objective: Determine the IC50 and binding kinetics of the compound against a panel of target enzymes.

  • Reagent Preparation: Dissolve the compound in 100% LC-MS grade DMSO to create a 10 mM stock. Causality: High-purity DMSO prevents compound precipitation. The final assay concentration of DMSO must be kept strictly below 1% (v/v) to avoid solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Dispense the target recombinant enzyme into a 384-well microplate. Add the compound in a 10-point dose-response titration. Incubate at 25°C for 30 minutes. Causality: Pre-incubation is critical to allow slow-binding kinetics to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation & Readout: Add the fluorogenic substrate and ATP. Measure fluorescence continuously for 60 minutes to calculate the initial velocity (V0).

  • Self-Validation Checkpoint: The assay plate must include a known pan-kinase inhibitor (positive control) and DMSO-only wells (negative control). Calculate the Z'-factor for the plate. A Z'-factor > 0.6 mathematically validates the assay's dynamic range , proving that the observed inhibition is a true pharmacological effect and not baseline noise.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

Objective: Confirm that the compound directly engages its intended protein target within the complex environment of a living cell.

  • Cell Treatment: Culture the target cell line to 70% confluence. Treat cells with 10 µM of the compound or a DMSO vehicle control for 2 hours.

  • Thermal Profiling: Harvest the cells, divide them into 8 aliquots, and subject each to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler. Causality: As temperature increases, proteins denature and precipitate. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher.

  • Lysis and Quantification: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet denatured proteins. Analyze the soluble fraction via Western Blotting using target-specific antibodies.

  • Self-Validation Checkpoint: Include an aliquot treated with a structurally similar but biologically inactive analog (e.g., lacking the acetyl group). If the thermal shift is only observed with the active compound, it proves specific pharmacophore-target engagement , ruling out non-specific lipophilic aggregation.

InVitroWorkflow N1 Compound Prep (CAS 181997-71-7) N2 Biochemical Screening (Enzyme Kinetics) N1->N2 N3 Cellular Assays (Viability & CETSA) N2->N3 N4 MoA Validation (Omics Profiling) N3->N4

Fig 2. Sequential in vitro workflow for validating the mechanism of action of the compound.

Conclusion

While 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is primarily commercialized as a synthetic intermediate, its stereoelectronic profile makes it a highly effective pharmacophore for in vitro drug discovery. By leveraging the push-pull electronics of its chloro and methylsulfanyl substituents, researchers can utilize this scaffold to probe kinase active sites, modulate intracellular redox states, and develop next-generation bioactive molecules. Adhering to the self-validating protocols outlined above ensures high-fidelity data generation in any MoA investigation.

References

  • World Intellectual Property Organization (WIPO) / Google Patents.WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23213262, 2-Chloro-3-methyl-4-methylthioacetophenone. Retrieved from:[Link]

Exploratory

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone: A Critical Intermediate in Agrochemical Discovery and Synthesis

Executive Summary In the landscape of modern agrochemical development, the rational design of active pharmaceutical ingredients (APIs) and crop protection agents relies heavily on highly functionalized aromatic intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical development, the rational design of active pharmaceutical ingredients (APIs) and crop protection agents relies heavily on highly functionalized aromatic intermediates. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7), also known as 2-chloro-3-methyl-4-methylthioacetophenone, serves as a critical structural linchpin in this domain[1].

While not a biologically active end-product itself, this compound is the foundational building block for a highly lucrative class of triketone herbicides—most notably Tembotrione , an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[2]. The specific substitution pattern of this intermediate (a halogen, a methyl group, a thioether, and an acetyl group) provides the exact steric and electronic parameters required for downstream derivatization, ultimately dictating the target-binding efficacy of the final herbicide[3].

This whitepaper provides an in-depth technical analysis of the compound's chemical identity, its strategic position in synthetic pipelines, and the field-proven experimental protocols required for its synthesis and downstream application.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is essential for optimizing solvent selection, purification methods, and reaction kinetics during scale-up. The compound features a unique push-pull electronic system on the aromatic ring, influenced by the electron-donating methylsulfanyl group and the electron-withdrawing acetyl group.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name 1-(2-chloro-3-methyl-4-methylsulfanylphenyl)ethanone
CAS Registry Number 181997-71-7
PubChem CID 23213262
Molecular Formula C₁₀H₁₁ClOS
Molecular Weight 214.71 g/mol
Melting Point 45.5 - 46.0 °C
XLogP3 (Lipophilicity) 3.1
Topological Polar Surface Area (TPSA) 42.4 Ų
SMILES CC1=C(C=CC(=C1Cl)C(=O)C)SC

Data sourced from authoritative chemical databases and patent literature[1][4].

Strategic Position in Chemical Synthesis

The synthesis of HPPD-inhibiting herbicides requires the construction of a highly substituted benzoyl moiety. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is strategically positioned in the middle of this synthetic pipeline.

  • The Acetyl Handle: The acetyl group introduced during the Friedel-Crafts acylation serves as a highly reactive handle. In downstream steps, it undergoes a haloform reaction to yield a carboxylic acid, which is necessary for coupling with a 1,3-cyclohexanedione derivative[5].

  • The Thioether Moiety: The methylsulfanyl (-SCH₃) group is a stable precursor. Once the aromatic core is fully assembled, this group is oxidized to a methylsulfonyl (-SO₂CH₃) group. The strong electron-withdrawing nature of the sulfone is an absolute requirement for the final molecule to effectively bind to the active site of the HPPD enzyme[3].

Synthesis A 2,6-Dichlorotoluene B 2-Chloro-6-methylthiotoluene A->B NaSMe, DMSO C 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (Target Compound) B->C Acetyl Chloride, AlCl3 D 1-(2-Chloro-3-methyl-4-methylsulfonyl-phenyl)-ethanone C->D H2O2, Na2WO4 E 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid D->E NaOCl, PTC F Tembotrione (HPPD Inhibitor) E->F Multi-step Coupling

Fig 1: Synthetic pipeline from 2,6-dichlorotoluene to Tembotrione.

Experimental Workflows: Upstream Synthesis & Downstream Derivatization

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the target compound and its immediate downstream derivatization. These methods are designed as self-validating systems, incorporating specific causal rationale for reagent selection and reaction conditions[3][4].

Protocol A: Synthesis via Friedel-Crafts Acylation

This step constructs the target compound, 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, from 2-chloro-6-methylthiotoluene.

Rationale & Causality: Aluminum chloride (AlCl₃) acts as a strong Lewis acid to generate the highly electrophilic acylium ion from acetyl chloride. 1,2-Dichloroethane is selected as the solvent because it solubilizes the AlCl₃ complex without participating in the reaction. Strict temperature control (15–20 °C) is critical to prevent polyacylation and the cleavage of the sensitive thioether bond.

Step-by-Step Methodology:

  • Preparation of the Acylating Complex: Suspend 90.79 g (0.68 mol) of anhydrous AlCl₃ in 200 mL of anhydrous 1,2-dichloroethane under an inert nitrogen atmosphere.

  • Activation: Dropwise add 47.36 g (0.60 mol) of acetyl chloride to the suspension while maintaining the internal temperature strictly between 15–20 °C using a water bath. Stir for 30 minutes until the complex is fully formed.

  • Substrate Addition: Prepare a solution of 103.14 g (0.60 mol) of 2-chloro-6-methylthiotoluene in 400 mL of 1,2-dichloroethane. Add this solution dropwise to the activated complex over 1 hour, ensuring the temperature does not exceed 25 °C.

  • Reaction Maturation: Allow the reaction mixture to stir overnight at room temperature. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the starting material is completely consumed.

  • Quenching & Workup: Carefully pour the reaction mixture into a vigorously stirred mixture of 1 L of crushed ice and 300 mL of concentrated HCl. This destroys the aluminum complex and prevents the formation of insoluble aluminum hydroxides.

  • Extraction & Purification: Extract the aqueous phase with methylene chloride (3 x 300 mL). Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Distill the residue in vacuo to yield colorless crystals (Expected Yield: ~87%, m.p. 45.5-46 °C)[4].

Protocol B: Downstream Oxidation to Sulfone

To progress toward the herbicide Tembotrione, the methylsulfanyl group must be oxidized to a methylsulfonyl group.

Rationale & Causality: Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant, but on its own, it is slow and non-selective. The addition of sodium tungstate (Na₂WO₄) generates a highly reactive peroxotungstate catalytic intermediate. This system selectively oxidizes the sulfur atom to the sulfone state without causing Baeyer-Villiger oxidation of the acetyl group[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 223.48 g (1.04 mol) of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone in 1.8 L of glacial acetic acid.

  • Catalyst Addition: Add 27.47 g (0.08 mol) of sodium tungstate dihydrate to the solution.

  • Oxidation: Cool the reaction vessel to 10 °C. Slowly add 203.83 g of a 30% w/w aqueous hydrogen peroxide solution dropwise over 2 hours. The reaction is highly exothermic; cooling is mandatory to prevent thermal runaway.

  • Maturation: Remove the cooling bath and allow the mixture to stir at room temperature for 36 hours. Validation: Confirm complete conversion of both the sulfide and the intermediate sulfoxide to the final sulfone via HPLC.

  • Isolation: Dilute the mixture with 1.5 L of cold distilled water. The target sulfone will precipitate as a white solid. Filter under vacuum, wash extensively with water to remove acetic acid residues, and dry under vacuum at 50 °C[4].

Biological Mechanism of Derived Active Ingredients

Once 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is fully converted into Tembotrione, it is deployed as an agrochemical. Its mechanism of action is a masterclass in targeted enzyme inhibition.

Tembotrione is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. HPPD is a crucial enzyme in the plastoquinone and tocopherol biosynthesis pathways in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is responsible for synthesizing carotenoids.

Without carotenoids, the plant loses its photoprotective mechanisms. When exposed to sunlight, the plant's chlorophyll undergoes rapid photo-oxidation, leading to severe bleaching (chlorosis) of the foliage and subsequent plant death. The methylsulfonyl group (derived from our target compound's methylsulfanyl group) is critical for coordinating with the Fe(II) atom in the HPPD active site.

HPPD_Pathway Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA TAT HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA Catalysis PQ Plastoquinone HGA->PQ Carot Carotenoids PQ->Carot Biosynthesis Death Chlorosis & Plant Death Carot->Death Depletion causes Inhibitor Tembotrione Inhibitor->HPPD Competitive Inhibition

Fig 2: HPPD inhibition pathway leading to plant chlorosis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23213262, 2-Chloro-3-methyl-4-methylthioacetophenone" PubChem, [Link].

  • Van Almsick, A., et al. "Benzoylcyclohexanediones, process for their preparation and their use as herbicides and plant growth regulators" U.S.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11556911, Tembotrione" PubChem, [Link].

  • Wang, J., et al.

Sources

Foundational

Electron Density and Reactivity of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone: A Mechanistic Guide for HPPD Inhibitor Synthesis

Executive Summary The compound 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly specialized tetrasubstituted acetophenone derivative. In the realm of agrochemical and pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly specialized tetrasubstituted acetophenone derivative. In the realm of agrochemical and pharmaceutical development, it serves as the foundational building block for the synthesis of Tembotrione , a potent triketone-class herbicide that functions via the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1].

This technical whitepaper deconstructs the electronic architecture of this molecule, explaining how its unique electron density distribution dictates its chemical reactivity. By understanding the causality behind its regioselectivity, researchers can optimize the synthetic workflows required to produce high-purity downstream intermediates like 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid[2].

Molecular Architecture and Electron Density Mapping

The reactivity of 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is governed by a complex "push-pull" electronic system across its aromatic core[3]. The substituents dictate specific localized electron densities:

  • C1 Acetyl Group ( −C(=O)CH3​ ): Acts as a strong electron-withdrawing group via both inductive ( −I ) and mesomeric ( −M ) effects. This deactivates the aromatic ring and significantly increases the acidity of the α -protons on the methyl ketone, priming it for base-catalyzed cleavage.

  • C2 Chloro Group ( −Cl ): Provides inductive electron withdrawal ( −I ) but donates electron density via resonance ( +M ). Crucially, it provides steric shielding to the adjacent acetyl group.

  • C3 Methyl Group ( −CH3​ ): Acts as an electron-donating group via hyperconjugation ( +I ), subtly increasing the electron density of the ring.

  • C4 Methylsulfanyl Group ( −SCH3​ ): The thioether sulfur possesses two lone pairs of electrons, making it a powerful electron-donating group ( +M ).

Mechanistic Implication: The sulfur atom in the methylsulfanyl group acts as a highly localized soft nucleophile. Because the aromatic ring is overall deactivated by the acetyl and chloro groups, electrophilic attack is highly chemoselective toward the sulfur atom rather than the aromatic π -system[4].

Core Reactivity Pathways

The synthesis of Tembotrione relies on exploiting the specific electron density of this molecule through two sequential, highly controlled reactions:

Pathway A: Chemoselective Thioether Oxidation

To convert the thioether into a sulfone, the nucleophilic sulfur must be oxidized without triggering a Baeyer-Villiger oxidation at the C1 acetyl group. This is achieved using hydrogen peroxide ( H2​O2​ ) catalyzed by sodium tungstate ( Na2​WO4​ )[5]. The tungstate catalyst forms a peroxotungstate complex that acts as an electrophilic oxygen transfer agent. Because the sulfur atom is the most electron-rich site on the molecule, the peroxotungstate selectively attacks it, yielding 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone (CAS: 181997-72-8)[2].

Pathway B: Haloform Cleavage of the Acetyl Group

Once the sulfone is formed, its strong electron-withdrawing nature further activates the molecule. The α -protons of the acetyl group become highly acidic. Subjecting the molecule to an aqueous sodium hypochlorite ( NaOCl ) solution initiates a haloform reaction[6]. The base deprotonates the α -carbon, which is subsequently halogenated. The resulting trihalomethyl group acts as an excellent leaving group, allowing hydroxide to attack the carbonyl carbon, cleaving the C-C bond to form 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS: 106904-09-0)[6].

Synthetic_Workflow A 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) Nucleophilic Thioether B Oxidation (H2O2, Na2WO4) Chemoselective S-Oxidation A->B C 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone (CAS: 181997-72-8) Activated Methyl Ketone B->C D Haloform Reaction (NaOCl) Alpha-Carbon Cleavage C->D E 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS: 106904-09-0) Tembotrione Precursor D->E

Caption: Synthetic workflow exploiting the electron density of the acetophenone core to yield the Tembotrione precursor.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality and in-process analytical checks.

Protocol 1: Catalytic Oxidation to Methylsulfonylacetophenone

Causality: Using glacial acetic acid as a solvent stabilizes the peroxotungstate intermediate, while strict temperature control prevents thermal degradation of the peroxide and over-oxidation.

  • Setup: In a 500 mL four-necked flask equipped with a reflux condenser, add 64.2 g (0.3 mol) of 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone[5].

  • Solvation: Add 300 mL of glacial acetic acid and stir until complete dissolution.

  • Catalysis: Introduce 1.0 g of sodium tungstate ( Na2​WO4​ )[5].

  • Oxidation: Heat the mixture to 80°C. Dropwise, add 70 g (0.62 mol) of 30% H2​O2​ over 1 hour[5]. Self-Validation: Monitor the reaction via HPLC. The disappearance of the thioether peak and the emergence of the highly polar sulfone peak confirm oxygen transfer.

  • Isolation: Maintain at 80°C for 1 hour post-addition. Cool to room temperature, filter the precipitated white solid with suction, wash with distilled water, and dry.

Protocol 2: Haloform Reaction to Benzoic Acid Derivative

Causality: A phase-transfer catalyst (PTC) is required because the organic sulfone is insoluble in the aqueous hypochlorite solution. The PTC shuttles the hypochlorite anion into the organic phase to initiate α -carbon halogenation[6].

  • Setup: Weigh 1 mol of the intermediate 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone into a reaction vessel[6].

  • Reagent Addition: Add 10 mol of a 6% aqueous sodium hypochlorite solution and 0.1 mol of benzyltriethylammonium chloride (PTC)[6].

  • Cleavage: Slowly raise the temperature to 100°C and maintain for 0.5 hours[6]. Self-Validation: The reaction mixture will transition from a biphasic suspension to a clearer solution as the water-soluble sodium benzoate salt is formed.

  • Acidification: Cool to 30°C. Dropwise, add 36% hydrochloric acid until the pH reaches 1.0[6]. The protonation of the carboxylate forces the precipitation of the free benzoic acid.

  • Crystallization: Stir for 4 hours to ensure complete crystallization. Filter, wash with 2% aqueous HCl, and dry to yield 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid[6].

Quantitative Data Summaries

The physical properties and reaction metrics are summarized below to aid in analytical verification and scale-up calculations.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueReference
IUPAC Name 1-(2-chloro-3-methyl-4-methylsulfanylphenyl)ethanone[3]
CAS Number 181997-71-7[7]
Molecular Formula C10​H11​ClOS [7]
Molecular Weight 214.71 g/mol [3]
Boiling Point 295.1°C at 760 mmHg[8]
Density 1.21 g/cm³[8]
LogP 3.38[8]

Table 2: Validated Reaction Metrics for Intermediate Synthesis

Reaction StepCatalyst / ReagentTarget IntermediateExpected YieldExpected Purity
1. S-Oxidation Na2​WO4​ / H2​O2​ 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone93.2%>97.0%[5]
2. Haloform Benzyltriethylammonium Cl / NaOCl 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid97.5%>97.9%[6]

Downstream Application: HPPD Inhibition Mechanism

The ultimate purpose of synthesizing this specific benzoic acid derivative is its coupling with a 1,3-cyclohexanedione core to form Tembotrione [4]. Tembotrione is a competitive inhibitor of the HPPD enzyme.

By mimicking the natural substrate (4-hydroxyphenylpyruvate), Tembotrione binds to the active site of HPPD, halting the biosynthesis of homogentisate (HGA)[9]. This triggers a catastrophic biochemical cascade in susceptible plants: plastoquinone depletion leads to a halt in carotenoid synthesis, which subsequently removes the photoprotective shielding of chlorophyll, causing rapid foliar bleaching and plant death[1][9].

HPPD_Pathway TYR Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) TYR->HPP HPPD HPPD Enzyme (Target) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalysis TEMBO Tembotrione (Inhibitor) TEMBO->HPPD Competitive Inhibition PQ Plastoquinone (PQ) HGA->PQ CARO Carotenoid Biosynthesis (Chlorophyll Protection) PQ->CARO

Caption: The biochemical cascade of HPPD inhibition by Tembotrione, leading to chlorophyll degradation.

References

  • 2-Chloro-3-methyl-4-methylthioacetophenone | C10H11ClOS | CID 23213262 Source: PubChem (National Institutes of Health) URL:[Link]

  • Tembotrione Synthesis: Structure, Reagents, and Reactions Source: Patsnap Eureka URL:[Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid (CN104292137) Source: Patsnap / Eureka URL:[Link]

  • Benzoyl compound, composition containing benzoyl compound and application (CN105601548A)

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone in Modern Drug Discovery: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of novel therapeutic agents. Among these, 1-(2-Chloro-3-methyl-4-methylsul...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of novel therapeutic agents. Among these, 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone has emerged as a highly valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its unique substitution pattern offers a confluence of reactive sites that can be selectively manipulated to generate complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and the scientific rationale underpinning its use.

Introduction: The Significance of a Polysubstituted Acetophenone

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is more than a simple aromatic ketone. The presence of a chloro group at the 2-position, a methyl group at the 3-position, and a methylsulfanyl group at the 4-position, in addition to the acetyl moiety, provides a rich chemical handle for a variety of transformations. The electron-donating methyl and methylsulfanyl groups, combined with the electron-withdrawing chloro and acetyl groups, create a nuanced electronic environment that influences the reactivity of the aromatic ring and the acetyl group. This allows for selective modifications, a crucial aspect in the development of structure-activity relationships (SAR) during a drug discovery campaign.

The methylsulfanyl group is of particular interest as it can be readily oxidized to the corresponding sulfoxide or sulfone.[1] The latter, a methylsulfonyl group, is a common feature in many kinase inhibitors, where it often acts as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the drug candidate for its target protein.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClOS[3][4]
Molecular Weight 214.71 g/mol [3]
CAS Number 181997-71-7[3]
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
InChIKey ZSHNSXSONOHWNB-UHFFFAOYSA-N[3]

Application in the Synthesis of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[5][6] The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles.[5][6][7] 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone can be readily converted into a 1,3-dicarbonyl intermediate, making it an excellent starting point for the synthesis of polysubstituted pyrazoles with potential as kinase inhibitors.

Protocol 1: Synthesis of a 1,3-Dicarbonyl Intermediate via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[8][9][10] In this protocol, we will formylate the acetyl group of our starting material to generate a reactive 1,3-dicarbonyl intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of the Acetophenone: Dissolve 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Hydrolysis: Basify the aqueous mixture with a cold solution of sodium hydroxide (e.g., 2M NaOH) to a pH of approximately 10-12 to hydrolyze the intermediate iminium salt. Stir the mixture until the hydrolysis is complete (monitor by TLC).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(2-chloro-3-methyl-4-(methylthio)phenyl)-3-oxopropanal can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is crucial as the Vilsmeier reagent is sensitive to moisture.

  • The dropwise addition of POCl₃ to DMF at low temperature controls the exothermic reaction and prevents the decomposition of the reagent.

  • Heating the reaction mixture is necessary to drive the formylation of the less reactive acetyl group.

  • The basic work-up is essential for the hydrolysis of the intermediate iminium salt to the desired aldehyde.

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.

Protocol 2: Synthesis of a Substituted Pyrazole via Knorr Pyrazole Synthesis

This protocol describes the cyclization of the 1,3-dicarbonyl intermediate with a substituted hydrazine to form the pyrazole ring. We will use 4-sulfonamidophenylhydrazine as an example, a common building block for kinase inhibitors.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 3-(2-chloro-3-methyl-4-(methylthio)phenyl)-3-oxopropanal (1 equivalent) from Protocol 1 in ethanol or acetic acid.

  • Addition of Hydrazine: Add 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) to the solution. If using the hydrochloride salt, add a base such as sodium acetate (1 equivalent) to liberate the free hydrazine.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 4-(5-(2-chloro-3-methyl-4-(methylthio)phenyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Causality Behind Experimental Choices:

  • The choice of solvent (ethanol or acetic acid) can influence the reaction rate and selectivity. Acetic acid can catalyze the condensation and dehydration steps.

  • The use of the hydrochloride salt of the hydrazine with a base is a common and convenient way to handle and store hydrazines, which can be unstable as free bases.

Protocol 3: Oxidation of the Methylsulfanyl Group to a Methylsulfonyl Group

The final step in this exemplary synthesis is the oxidation of the methylsulfanyl group to the corresponding methylsulfonyl group, a key pharmacophore in many kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the synthesized pyrazole derivative (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Addition of Oxidant: Add a catalytic amount of sodium tungstate (Na₂WO₄) to the solution.

  • Oxidation: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2-3 equivalents) dropwise to the reaction mixture. The reaction may be exothermic, and the temperature should be controlled.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the oxidation is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Isolation: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sodium tungstate is an effective catalyst for the oxidation of sulfides to sulfones with hydrogen peroxide, allowing the reaction to proceed under mild conditions.[2]

  • The use of hydrogen peroxide as the oxidant is advantageous as its byproduct is water, making it an environmentally friendly choice.

Biological Context: Targeting Kinase Signaling Pathways

Substituted pyrazoles derived from 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone are designed to target protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The final product from the synthetic sequence described above, a polysubstituted pyrazole with a benzenesulfonamide moiety, is a scaffold commonly found in inhibitors of kinases such as BCR-ABL, BRAF, and others. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Sources

Application

Application Notes & Protocols: Selective Catalytic Hydrogenation of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Abstract: This document provides a detailed guide for the selective catalytic hydrogenation of the ketone 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone to its corresponding secondary alcohol, 1-(2-Chloro-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the selective catalytic hydrogenation of the ketone 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone to its corresponding secondary alcohol, 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanol. The reduction of aromatic ketones is a fundamental transformation in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The substrate presents unique challenges due to the presence of a chlorine substituent and a methylsulfanyl group, both of which can interact with and potentially deactivate or lead to side reactions with common hydrogenation catalysts. This guide outlines the mechanistic principles, provides a comparative analysis of suitable catalysts, and details a robust experimental protocol designed to maximize yield and chemoselectivity.

Introduction and Strategic Considerations

The conversion of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. For the specific substrate, 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7, Formula: C₁₀H₁₁ClOS)[2][3], the goal is to achieve a clean and efficient reduction of the carbonyl group while preserving the integrity of the other functional groups on the aromatic ring.

The primary challenges in this transformation are:

  • Hydrodechlorination: The aryl-chloride bond can be susceptible to hydrogenolysis, particularly with highly active catalysts like palladium on carbon (Pd/C), leading to an unwanted dechlorinated byproduct.[4]

  • Catalyst Poisoning/Desulfurization: Sulfur-containing compounds are well-known inhibitors or "poisons" for many transition metal catalysts.[5] Under harsh conditions, the methylsulfanyl (-SCH₃) group could also undergo hydrogenolysis (desulfurization), which is an undesirable side reaction.[6]

Therefore, the selection of the catalyst and the optimization of reaction conditions are critical to steer the reaction towards the desired product with high fidelity. This note focuses on strategies to achieve high chemoselectivity for the carbonyl reduction.

General Mechanism of Heterogeneous Ketone Hydrogenation

The catalytic hydrogenation of a ketone over a solid metal catalyst is a surface-mediated process.[7][8] The generally accepted mechanism involves several key steps, as illustrated below:

  • Adsorption & Activation: Both the ketone and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms become bound to the metal surface.

  • Hydrogen Transfer: The adsorbed ketone undergoes a stepwise addition of two hydrogen atoms. The carbonyl oxygen coordinates to the metal surface, and a surface-bound hydrogen atom is transferred to the carbonyl carbon, forming a hemialkoxide intermediate. A second hydrogen atom is then transferred to the oxygen.

  • Desorption: The resulting secondary alcohol product has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.

G cluster_surface Catalyst Surface H₂ H₂ 2H_ads 2H_ads H₂->2H_ads Dissociation Ketone Ketone Ketone_ads Ketone_ads Ketone->Ketone_ads Adsorption Ketone_ads2H_ads Ketone_ads2H_ads Intermediate_ads Intermediate_ads Ketone_ads2H_ads->Intermediate_ads Hydrogen Transfer Alcohol_ads Alcohol_ads Intermediate_ads->Alcohol_ads Alcohol Alcohol Alcohol_ads->Alcohol Desorption

Caption: General mechanism of heterogeneous catalytic hydrogenation.

Catalyst Selection: A Comparative Rationale

The choice of catalyst is the most critical parameter for achieving the desired selectivity. Below is an analysis of common catalysts for this application.

CatalystAdvantagesDisadvantages for this SubstrateRecommendation
Palladium on Carbon (Pd/C) Highly active for ketone and aromatic reductions.[9][10] Widely available and cost-effective.High risk of hydrodechlorination.[4] Susceptible to sulfur poisoning.[5]Not recommended as a first choice due to low expected selectivity.
Platinum on Carbon (Pt/C) Excellent activity for ketone reduction.[11] Generally more resistant to causing hydrodehalogenation than Pd/C under mild conditions.Higher cost than Pd/C or Raney Ni. Can still be inhibited by sulfur.Primary Recommendation. Offers the best balance of activity and chemoselectivity.
Raney Nickel Inexpensive and highly active.Very high propensity for desulfurization.[6][12]Not suitable. The methylsulfanyl group would likely be cleaved.
Ruthenium-based (e.g., Ru/C) Excellent for asymmetric hydrogenation (with chiral ligands).[13][14][15] Can exhibit high chemoselectivity.Often requires specific ligands and conditions.A strong alternative, especially if stereocontrol is desired.

Based on this analysis, Platinum on Carbon (Pt/C) is the most promising catalyst for a selective and high-yielding hydrogenation of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone.

Experimental Protocol: Hydrogenation using Platinum on Carbon

This protocol is designed for laboratory-scale synthesis (0.5-5.0 g) and prioritizes safety and selectivity.

4.1. Materials and Equipment

  • Substrate: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

  • Catalyst: 5% Platinum on Carbon (5% Pt/C), wet (typically ~50% water by weight)

  • Solvent: Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.99%)

  • Inert Gas: Nitrogen or Argon

  • Equipment:

    • Heavy-walled pressure flask (e.g., Parr shaker bottle) or a round-bottom flask suitable for balloon hydrogenation.

    • Magnetic stirrer and stir bar.

    • Hydrogenation apparatus (e.g., Parr shaker) or a manifold for balloon hydrogenation.

    • Filtration apparatus (Buchner funnel with filter paper or a Celite®/diatomaceous earth pad).

4.2. Step-by-Step Procedure

SAFETY PRECAUTIONS: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Platinum catalysts can be pyrophoric upon drying; do not allow the catalyst to dry in the air, especially after the reaction.[14]

  • Reactor Setup:

    • To a clean, dry pressure flask containing a magnetic stir bar, add the substrate, 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (1.0 eq).

    • Add the 5% Pt/C catalyst (2-5 mol % Pt relative to the substrate). Rationale: A lower catalyst loading helps to minimize side reactions. The catalyst should be handled as a wet paste to prevent ignition.

    • Add the chosen solvent (e.g., Ethanol) to create a solution with a concentration of approximately 0.1-0.5 M. Rationale: The solvent must fully dissolve the substrate. Alcohols like ethanol or methanol are common and effective solvents for hydrogenation.[7]

  • System Purging:

    • Seal the reaction vessel.

    • Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed. Rationale: Removing oxygen is critical for safety and prevents the catalyst from being oxidized, which would reduce its activity.

  • Hydrogenation:

    • Introduce hydrogen gas to the reactor. For a balloon setup, simply attach a hydrogen-filled balloon. For a pressure reactor, pressurize to the desired level (e.g., 2-5 atm / 30-75 psi). Rationale: Starting with lower hydrogen pressure can enhance chemoselectivity and reduce the risk of hydrodechlorination.

    • Begin vigorous stirring to ensure good mixing and suspension of the catalyst.

    • Maintain the reaction at room temperature (20-25 °C).

    • Monitor the reaction progress by hydrogen uptake (for pressure systems) or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on small, carefully withdrawn aliquots.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake or disappearance of starting material by TLC/GC), carefully vent the excess hydrogen pressure in the fume hood.

    • Purge the system with inert gas (Nitrogen or Argon) 3-5 times.

    • Carefully open the reactor.

    • Prepare a small pad of Celite® or diatomaceous earth in a Buchner funnel. Wet the pad with the reaction solvent. Rationale: Filtering through Celite® ensures that fine catalyst particles are completely removed. The catalyst must be kept wet with solvent during filtration to prevent ignition.

    • Filter the reaction mixture through the Celite® pad, washing the pad with a small amount of fresh solvent to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is the desired product, 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanol. Further purification can be achieved by column chromatography or recrystallization if necessary.

G A 1. Charge Reactor (Substrate, Solvent, Pt/C) B 2. Inerting (Purge with N₂/Ar) A->B C 3. Hydrogenation (Introduce H₂, Stir) B->C D 4. Monitor Reaction (TLC / GC / H₂ Uptake) C->D D->C Reaction Incomplete E 5. Vent H₂ & Purge (Release Pressure, Add N₂) D->E Reaction Complete F 6. Catalyst Filtration (Filter through Celite®) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H Purified Product G->H

Caption: Experimental workflow for catalytic hydrogenation.

Potential Reaction Pathways and Selectivity

The key to this synthesis is maximizing the rate of the desired reaction over potential side reactions.

G Start 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone Desired Desired Product: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanol Start->Desired + H₂ / Pt/C (Desired Pathway) Side1 Side Product 1: 1-(3-Methyl-4-methylsulfanyl-phenyl)-ethanol (Dechlorination) Start->Side1 + H₂ / Aggressive Catalyst (e.g., Pd/C) (Hydrodechlorination) Side2 Side Product 2: 1-(2-Chloro-3-methyl-phenyl)-ethanol (Desulfurization) Start->Side2 + H₂ / Harsh Conditions (e.g., Raney Ni) (Desulfurization)

Caption: Desired reaction pathway versus potential side reactions.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanol. Key signals to look for are the disappearance of the ketone carbonyl signal and the appearance of a hydroxyl (-OH) proton and a new methine (CH-OH) proton signal.

  • Mass Spectrometry (MS): To confirm the molecular weight (216.71 g/mol for C₁₀H₁₃ClOS).

  • GC or HPLC: To assess the purity of the final product and quantify any remaining starting material or byproducts formed.

References

  • Sawama, Y., et al. (2007). Novel Pd/C-Catalyzed Redox Reactions between Aliphatic Secondary Alcohols and Ketones under Hydrogenation Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Johnson Matthey. Palladium on carbon catalysts. Available at: [Link]

  • Noyori, R., et al. (2006). Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes. Organic Letters. Available at: [Link]

  • Badhwar, I. C., & Venkataraman, K. (1932). Raney nickel reductions. Journal of the Chemical Society.
  • Taylor & Francis Online. Palladium on carbon – Knowledge and References. Available at: [Link]

  • ResearchGate. Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. Available at: [Link]

  • Technology Networks. Catalyst Application for Pharmaceutical. Available at: [Link]

  • Thieme Chemistry. Catalytic Hydrogenation of Ketones. Available at: [Link]

  • Royal Society of Chemistry. Highly efficient and selective aqueous phase hydrogenation of aryl ketones.... Available at: [Link]

  • ResearchGate. (PDF) Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. Available at: [Link]

  • University of Southampton ePrints. Asymmetric transfer hydrogenation of acetophenone derivatives.... Available at: [Link]

  • Chemistry Notes. Catalytic Hydrogenation: Mechanism and Application. Available at: [Link]

  • Wikidata. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone. Available at: [Link]

  • OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available at: [Link]

  • ACS Publications. Hydrogenation of Aromatic Ketones Catalyzed by (η5-C5(CH3)5)Ru Complexes Bearing Primary Amines. Available at: [Link]

  • ResearchGate. Reduction of ketones via Pd/C catalysis. Available at: [Link]

  • ResearchGate. Reduction of acetophenone using Raney Ni–Al alloy in H2O. Available at: [Link]

  • Royal Society of Chemistry. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts.... Available at: [Link]

  • Lückemeier, L., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Available at: [Link]

  • MDPI. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by.... Available at: [Link]

  • ACS Publications. Design and Synthesis of Sulfur-Containing Tetradentate Ligands for Ir-Catalyzed Asymmetric Hydrogenation of Ketones. Available at: [Link]

  • ResearchGate. Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols.... Available at: [Link]

  • e-PG Pathshala.
  • Organic Chemistry Portal. An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Available at: [Link]

  • ChemRxiv. Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol.... Available at: [Link]

  • YouTube. Catalytic Hydrogenation: Mechanism. Available at: [Link]

  • Semantic Scholar. Selective Hydrogenation of Acetophenone on Unpromoted Raney Nickel.... Available at: [Link]

  • Semantic Scholar. Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon.... Available at: [Link]

Sources

Method

Application Note: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone in the Synthesis of HPPD-Inhibiting Agrochemicals

Executive Summary & Agrochemical Context The development of highly selective, low-toxicity herbicides is a cornerstone of modern agricultural chemistry. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Agrochemical Context

The development of highly selective, low-toxicity herbicides is a cornerstone of modern agricultural chemistry. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) serves as a critical, early-stage building block in the synthesis of triketone-class herbicides[1]. Most notably, it is the fundamental precursor for Tembotrione (CAS: 335104-84-2), a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor commercialized for broad-spectrum weed control in corn crops[2].

The strategic placement of the chlorine, methyl, and methylsulfanyl (thioether) groups on the acetophenone core dictates the downstream reactivity and the ultimate biological efficacy of the active pharmaceutical/agrochemical ingredient (API)[3]. This application note details the physicochemical properties, the mechanistic synthetic pathway, and self-validating experimental protocols for converting this intermediate into the advanced precursor 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.

Quantitative Physicochemical Data

To ensure robust process development, the foundational physicochemical parameters of the starting material are summarized below[4].

ParameterSpecification / Value
Chemical Name 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone
Common Synonym 2-Chloro-3-methyl-4-methylthioacetophenone
CAS Registry Number 181997-71-7
Molecular Formula C₁₀H₁₁ClOS
Molecular Weight 214.71 g/mol
Exact Mass 214.71 Da
Downstream API Target Tembotrione (CAS: 335104-84-2)

Synthetic Workflow & Mechanistic Insights

The transformation of the thioether acetophenone into the Tembotrione core requires two highly controlled functional group modifications: oxidation of the thioether to a sulfone, and a haloform reaction to convert the acetyl group into a carboxylic acid[3].

G A 1-(2-Chloro-3-methyl-4- methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) B 1-(2-Chloro-3-methyl-4- methylsulfonyl-phenyl)-ethanone (CAS: 181997-72-8) A->B Step 1: Oxidation (H2O2, Na2WO4) C 2-Chloro-3-methyl-4- methylsulfonylbenzoic acid (CAS: 106904-09-0) B->C Step 2: Haloform Reaction (NaOCl, NaOH) D Tembotrione (HPPD Inhibitor) (CAS: 335104-84-2) C->D Step 3: Downstream Coupling

Synthetic workflow from the thioether acetophenone intermediate to the herbicide Tembotrione.

Causality of the Reaction Sequence
  • Why Oxidize First? The oxidation of the methylthio group to a methylsulfonyl group (Step 1) must occur before downstream coupling. The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring against unwanted electrophilic side reactions during subsequent steps and is strictly required for the target molecule's binding affinity to the HPPD enzyme[3].

  • Why the Haloform Reaction? Converting the acetyl group to a benzoic acid derivative (Step 2) is achieved via a haloform reaction using sodium hypochlorite (bleach). This method is chosen over harsh organometallic oxidations because it is highly scalable, utilizes inexpensive aqueous reagents, and can be accelerated using phase-transfer catalysis (PTC) without requiring toxic polar aprotic solvents like dioxane[5].

Validated Experimental Protocols

Protocol 1: Catalytic Oxidation to 1-(2-Chloro-3-methyl-4-methylsulfonyl-phenyl)-ethanone

Objective: Complete oxidation of the thioether to the sulfone without over-oxidizing the acetyl group.

Step-by-Step Methodology:

  • Substrate Dissolution: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 30.0 g of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone in 300 mL of acetone[3].

  • Catalyst Addition: Add 1.0 g of sodium tungstate dihydrate (Na₂WO₄·2H₂O) and 2.5 g of concentrated sulfuric acid (H₂SO₄). Mechanistic Note: The tungstate acts as a catalytic oxygen transfer agent, forming a highly reactive peroxotungstate complex in situ, which selectively targets the sulfur atom[3].

  • Oxidant Dosing: Heat the mixture to 50°C. Over a period of 1 hour, add 40 mL of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. Maintain the internal temperature strictly at 50°C to prevent thermal runaway.

  • Self-Validating In-Process Control (IPC): At 2 hours post-addition, sample the reaction mixture for High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete when the intermediate sulfoxide peak (<1% AUC) has fully transitioned to the sulfone product. If sulfoxide remains, add an additional 2 mL of H₂O₂ and stir for 30 minutes.

  • Workup: Cool the mixture to 10°C, quench residual peroxide with a 10% sodium sulfite solution (validate with KI-starch paper), and precipitate the product by adding 500 mL of cold water. Filter and dry to yield the sulfone intermediate (CAS: 181997-72-8).

Protocol 2: Phase-Transfer Catalyzed Haloform Reaction

Objective: Cleavage of the methyl ketone to yield 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.

Step-by-Step Methodology:

  • Biphasic Setup: To a 2 L reactor, add 1.0 mol of the sulfone intermediate from Protocol 1. Add 10.0 mol of 6% aqueous sodium hypochlorite (NaOCl) and 0.1 mol of benzyltriethylammonium chloride (TEBAC)[5].

  • Reaction Initiation: Slowly raise the reactor temperature to 100°C. Mechanistic Note: TEBAC acts as a phase-transfer catalyst, pulling the hypochlorite anion into the organic phase, drastically accelerating the exhaustive halogenation of the methyl group to a trichloromethyl intermediate, which is rapidly hydrolyzed to the carboxylate[5].

  • Digestion: Maintain the temperature at 100°C for 30 minutes.

  • Acidification & Self-Validation: Cool the reactor to 30°C. Dropwise, add 36% hydrochloric acid until the aqueous phase reaches pH = 1. Validation: The sudden shift to pH 1 protonates the highly water-soluble sodium benzoate derivative, causing immediate and quantitative precipitation of the free benzoic acid. If the supernatant remains cloudy, the pH has not sufficiently dropped.

  • Isolation: Stir the resulting slurry for 4 hours to ensure crystal maturation. Filter the white powdery solid, wash with 2% aqueous HCl, and dry under vacuum. This yields high-purity 2-chloro-3-methyl-4-methylsulfonylbenzoic acid (CAS: 106904-09-0)[5].

Downstream Processing: This benzoic acid is subsequently esterified, brominated at the 3-methyl position, coupled with 2,2,2-trifluoroethanol, and finally reacted with 1,3-cyclohexanedione to yield the final Tembotrione API[6].

Biological Mechanism of Action (Tembotrione)

Once synthesized, the final agrochemical exerts its effect by competitively inhibiting the HPPD enzyme in target weeds. This disrupts the biosynthesis of plastoquinone, leading to the catastrophic depletion of photoprotective carotenoids[2].

MOA Tembotrione Tembotrione (Triketone Herbicide) HPPD HPPD Enzyme (4-Hydroxyphenylpyruvate dioxygenase) Tembotrione->HPPD Competitive Inhibition PQ Plastoquinone Biosynthesis HPPD->PQ Blocks PDS Phytoene Desaturase (PDS) Activity PQ->PDS Required Cofactor for Carotenoid Carotenoid Production PDS->Carotenoid Depletes Bleaching Chlorophyll Destruction (Foliar Bleaching & Plant Death) Carotenoid->Bleaching Loss of Photoprotection

Mechanism of action for HPPD inhibitors leading to foliar bleaching and weed death.

Sources

Application

Application Note: Regioselective Synthesis of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Target Compound: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) Application Context: Advanced intermediate for the synthesis of 2-benzoylcyclohexane-1,3-dione class agrochemicals and targeted p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) Application Context: Advanced intermediate for the synthesis of 2-benzoylcyclohexane-1,3-dione class agrochemicals and targeted pharmaceutical inhibitors.

Introduction and Mechanistic Rationale

The preparation of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone relies on a highly regioselective Friedel-Crafts acylation of the precursor, 2-chloro-6-methylthiotoluene [1]. As a Senior Application Scientist, it is critical to understand not just the procedural execution, but the underlying electronic directing effects that make this synthesis a self-validating system.

Regioselectivity and Directing Effects

The precursor, 2-chloro-6-methylthiotoluene, presents a complex aromatic system with competing directing groups. The regiochemical outcome is governed by the following causal factors [3]:

  • Strong π -Donation: The methylsulfanyl (-SMe) group at position 6 is the most strongly activating group on the ring, directing electrophilic attack to its ortho and para positions.

  • Steric and Electronic Synergy: The ortho positions relative to the -SMe group are C1 (already occupied by a methyl group) and C5. The para position is C3.

  • Exclusive C3 Acylation: Attack at C3 is para to the strongly activating -SMe group and meta to the deactivating chloro group. This position is electronically enriched and sterically accessible, leading to exclusive acylation at this site. Upon renumbering the resulting molecule to prioritize the novel acetyl group as C1, the final nomenclature correctly resolves to 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone.

Catalyst and Solvent Selection

Aluminum trichloride ( AlCl3​ ) is utilized as a stoichiometric Lewis acid rather than a catalytic one, because the resulting ketone product strongly coordinates with aluminum, deactivating the catalyst [2]. 1,2-Dichloroethane (DCE) is selected as the solvent due to its excellent ability to stabilize the intermediate acylium-ion complex without undergoing acylation itself.

Experimental Workflow Diagram

G A 1. Catalyst Suspension AlCl3 in 1,2-DCE B 2. Acylium Ion Generation Add Acetyl Chloride (15-20°C) A->B Exothermic C 3. Electrophilic Substitution Add 2-chloro-6-methylthiotoluene B->C Regioselective Attack D 4. Reaction Quenching Ice-Water & HCl C->D IPC: GC/MS confirms completion E 5. Phase Separation Extract Organic Layer D->E Solubilizes Al-salts F 6. Purification Wash, Dry & Concentrate E->F Yields Target Ketone

Fig 1: Logical workflow for the Friedel-Crafts acylation of 2-chloro-6-methylthiotoluene.

Quantitative Reaction Parameters

To ensure a self-validating protocol, exact stoichiometry must be maintained to prevent polyacylation or unreacted starting material. The following table summarizes the optimized quantitative data derived from scaled industrial protocols [1, 2].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale)
2-Chloro-6-methylthiotoluene Substrate172.671.00 eq103.1 g (0.60 mol)
Acetyl Chloride Acylating Agent78.501.00 eq47.4 g (0.60 mol)
Aluminum Trichloride ( AlCl3​ ) Lewis Acid133.341.13 eq90.8 g (0.68 mol)
1,2-Dichloroethane (DCE) Solvent98.96-600 mL (Total)

Note: A slight molar excess of AlCl3​ (1.13 eq) is critical to account for the stoichiometric coordination of the Lewis acid to the carbonyl oxygen of the product.

Step-by-Step Laboratory Protocol

This methodology is designed for execution in a standard fume hood using standard Schlenk line techniques or a thoroughly dried multi-neck reactor system.

Phase 1: Generation of the Acylium Complex

Causality Check: Moisture must be strictly excluded. Water reacts violently with AlCl3​ and acetyl chloride, destroying the reagents and generating corrosive HCl gas.

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Charge the flask with 90.8 g (0.68 mol) of anhydrous AlCl3​ and 200 mL of anhydrous 1,2-dichloroethane. Begin moderate mechanical stirring to create a uniform suspension.

  • Load the dropping funnel with a solution of 47.4 g (0.60 mol) of acetyl chloride dissolved in 100 mL of 1,2-dichloroethane.

  • Cool the reactor via an external ice-water bath. Add the acetyl chloride solution dropwise, strictly maintaining the internal temperature between 15 °C and 20 °C [1]. Insight: Allowing the temperature to exceed 20 °C prematurely can lead to solvent degradation and side reactions.

Phase 2: Regioselective Acylation
  • Prepare a solution of 103.1 g (0.60 mol) of 2-chloro-6-methylthiotoluene in 300 mL of 1,2-dichloroethane.

  • Transfer this solution to the dropping funnel.

  • Add the substrate solution dropwise to the active acylium complex. Maintain the internal temperature at 15-20 °C throughout the addition [2].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature (approx. 22-25 °C) for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via GC/MS or TLC (Hexanes:EtOAc 8:2) to confirm the complete consumption of the starting toluene derivative.

Phase 3: Quenching and Workup

Causality Check: The reaction must be quenched in acidic ice water. The acid prevents the precipitation of insoluble aluminum hydroxide ( Al(OH)3​ ) salts, which cause severe emulsions and trap the product.

  • Carefully pour the dark reaction mixture into a vigorously stirred beaker containing 500 g of crushed ice and 100 mL of concentrated HCl.

  • Stir until the organic layer clarifies and the aqueous layer becomes a transparent, acidic solution of aluminum salts.

  • Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (1,2-dichloroethane) layer.

  • Extract the remaining aqueous phase with an additional 150 mL of 1,2-dichloroethane.

  • Combine the organic layers and wash sequentially with:

    • 200 mL of distilled water.

    • 200 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid.

    • 200 mL of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone. Further purification can be achieved via vacuum distillation or recrystallization depending on the required purity specifications.

References

  • US Patent 6,376,429 B1. Benzoylcyclohexanediones, process for their preparation and their use as herbicides and plant growth regulators.
  • AU Patent 744155 B2. 3-aminocarbonyl/3-aminothiocarbonyl-substituted 2-benzoyl- cyclohexan-1,3-diones with herbicidal effect.
  • Benchchem. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone Profile.
Method

Application Note: Orthogonal Chemoselective Cross-Coupling of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Executive Summary & Structural Logic 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly versatile bifunctional scaffold widely utilized in structure-activity relationship (SAR) explorat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly versatile bifunctional scaffold widely utilized in structure-activity relationship (SAR) explorations and advanced materials synthesis[1]. The molecule presents two distinct electrophilic handles: an aryl chloride (C–Cl) at position 2 and an aryl thioether (C–SMe) at position 4[2].

By leveraging the disparate bond dissociation energies and coordination affinities of these two sites, researchers can achieve orthogonal, site-selective functionalization. The C–Cl bond is notoriously inert but can be activated using highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands. Conversely, the C–SMe bond is unreactive toward standard base-mediated cross-coupling but undergoes facile desulfurative cross-coupling when a thiophilic Cu(I) co-catalyst is introduced.

Chemoselectivity Compound 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone CAS: 181997-71-7 Path1 C-Cl Activation (Pd/XPhos, Base) Compound->Path1 Orthogonal C-Cl Path2 C-SMe Activation (Pd, Cu(I) Co-catalyst) Compound->Path2 Orthogonal C-SMe Prod1 Suzuki-Miyaura Product (Thioether Intact) Path1->Prod1 Prod2 Liebeskind-Srogl Product (Chloride Intact) Path2->Prod2

Chemoselective cross-coupling pathways for 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone.

Protocol A: C–Cl Activation via Suzuki-Miyaura Coupling

Causality & Mechanistic Insight

Aryl chlorides possess a high bond dissociation energy (~330 kJ/mol), making the oxidative addition of Pd(0) into the C–Cl bond the rate-limiting step[3]. To overcome this barrier, the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos is employed. XPhos provides the necessary electron density to accelerate oxidative addition, while its extreme steric bulk promotes rapid reductive elimination, preventing catalyst deactivation[4]. Under these conditions, the thioether remains completely untouched because it cannot outcompete the highly active XPhos-ligated Pd species for coordination.

Step-by-Step Methodology

Reagents:

  • 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (1.5 mol%)

  • XPhos (3.6 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Degassed Toluene/H2O (5:1 v/v, 6 mL)

Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl chloride, arylboronic acid, K3PO4, Pd2(dba)3, and XPhos.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to establish a strictly anaerobic environment.

  • Solvent Addition: Add the degassed Toluene and H2O via a gastight syringe.

  • Reaction: Seal the flask and heat the biphasic mixture to 100 °C with vigorous stirring for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc).

Self-Validating System & QC
  • Visual Checkpoint: Upon addition of the degassed solvent, the mixture should form a deep red/burgundy solution characteristic of the active Pd(0)-XPhos complex. If the solution turns black, premature catalyst aggregation (Pd black) has occurred due to oxygen ingress.

  • Analytical Checkpoint: Monitor via LC-MS. The desired product will show a mass shift corresponding to the addition of the aryl group minus HCl, while retaining the characteristic isotopic pattern of the thioether fragment.

Protocol B: C–SMe Activation via Liebeskind-Srogl Coupling

Causality & Mechanistic Insight

The Liebeskind-Srogl reaction is a base-free desulfitative process that relies on the synergistic action of a Pd(0) catalyst and a stoichiometric Cu(I) carboxylate, typically Copper(I) thiophene-2-carboxylate (CuTC)[5]. The Cu(I) center acts as a highly specific thiophilic Lewis acid, coordinating to the sulfur atom to polarize and facilitate C–S bond cleavage. Simultaneously, the carboxylate ligand activates the boronic acid, driving the transmetalation step forward thermodynamically by precipitating the cleaved thiolate as an insoluble Cu-SMe species[6]. The aryl chloride is entirely preserved under these mild, base-free conditions.

LS_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd PdII Pd(II) Thioether Complex OxAdd->PdII Trans Transmetalation (Boronic Acid) PdII->Trans Cu(I) removes -SMe Cu Cu(I) Carboxylate (Thiophilic Scavenger) Cu->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Desulfurative Product RedElim->Product

Mechanism of the Liebeskind-Srogl desulfurative cross-coupling reaction mediated by Cu(I).

Step-by-Step Methodology

Reagents:

  • 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.0 equiv, 2.0 mmol)

  • Pd(PPh3)4 (5.0 mol%)

  • CuTC (1.5 equiv, 1.5 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • Preparation: In a glovebox or under strict Argon flow, charge a dry flask with the thioether, arylboronic acid, Pd(PPh3)4, and CuTC.

  • Solvent Addition: Add anhydrous, degassed THF.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Quenching: Cool the reaction to room temperature and quench by adding 10% aqueous NH4OH (15 mL) to complex the copper salts.

  • Workup: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with additional NH4OH until the aqueous phase is colorless, followed by brine. Dry over MgSO4, concentrate, and purify via chromatography.

Self-Validating System & QC
  • Visual Checkpoint 1 (Reaction): The reaction mixture will transition from a clear yellow solution to a dark, opaque suspension. This visual cue is a direct confirmation of Cu-SMe precipitation, validating that transmetalation is actively occurring.

  • Visual Checkpoint 2 (Workup): During the NH4OH wash, the aqueous layer must turn deep blue (indicating the formation of the soluble [Cu(NH3)4]2+ complex). You must continue washing until the aqueous layer is completely colorless to ensure no paramagnetic copper remains, which would otherwise broaden and ruin downstream NMR spectra.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the orthogonal functionalization of the target scaffold.

ParameterProtocol A: Suzuki-MiyauraProtocol B: Liebeskind-Srogl
Target Bond Aryl Chloride (C–Cl)Aryl Thioether (C–SMe)
Catalyst System Pd2(dba)3 / XPhosPd(PPh3)4
Key Additive K3PO4 (Base)CuTC (Thiophilic Scavenger)
Solvent System Toluene / H2O (5:1)Anhydrous THF
Temperature 100 °C50 °C
Reaction Time 4 – 6 hours12 hours
Chemoselectivity >95% (Thioether remains intact)>95% (Chloride remains intact)
Expected Yield 80 – 92%75 – 88%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Welcome to the technical support center for the synthesis of 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The synthesis of this specific ketone is a nuanced process, and this document aims to provide both foundational knowledge and advanced insights to navigate potential challenges.

Introduction: The Chemistry at Play

The synthesis of 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3] In this specific case, the substrate is 2-chloro-3-methylthioanisole, and the acylating agent is typically acetyl chloride or acetic anhydride.

The methylsulfanyl (-SCH₃) group is an ortho-, para-directing activator, while the chloro (-Cl) and methyl (-CH₃) groups also influence the regioselectivity of the acylation.[4] Understanding the interplay of these directing groups is crucial for predicting and controlling the formation of the desired product.

Troubleshooting Guide: Enhancing Your Reaction Yield

Low yield is a common challenge in multi-substituted aromatic systems. This section addresses specific issues you might encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Formation

Possible Cause 1: Inactive Catalyst

The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is highly hygroscopic.[5] Exposure to atmospheric moisture will hydrolyze the AlCl₃, rendering it inactive.

  • Solution:

    • Always use fresh, high-purity, anhydrous aluminum chloride from a newly opened container.

    • Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed water.

Possible Cause 2: Poor Electrophile Generation

The acylium ion (CH₃CO⁺) is the key electrophile in this reaction.[3] Its formation from acetyl chloride and AlCl₃ is a critical step.

  • Solution:

    • Order of Addition: The recommended procedure is to first create a complex between the Lewis acid and the acylating agent before introducing the aromatic substrate.[5] This ensures the acylium ion is readily available for the electrophilic attack.

    • Solvent Choice: Anhydrous dichloromethane is a common solvent for this reaction.[4] Ensure it is of high purity and appropriately dried.

Possible Cause 3: Deactivated Substrate

While the methylsulfanyl group is activating, certain impurities or the presence of basic functional groups can hinder the reaction. Aryl amines, for instance, form unreactive complexes with Lewis acids.[1]

  • Solution:

    • Substrate Purity: Ensure your starting material, 2-chloro-3-methylthioanisole, is pure and free from any basic impurities. Standard purification techniques like distillation or chromatography may be necessary.

Issue 2: Formation of Multiple Products (Low Regioselectivity)

Possible Cause: Competing Directing Effects

The combination of chloro, methyl, and methylsulfanyl groups can lead to the formation of isomeric products. While the methylsulfanyl group is a para-director, acylation at other positions can occur.

  • Solution:

    • Temperature Control: Friedel-Crafts acylations are often exothermic.[5] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance regioselectivity by favoring the thermodynamically more stable product.

    • Catalyst Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Lewis acid can sometimes improve selectivity.[4] However, a large excess may lead to side reactions.

Issue 3: Product Degradation or Side Reactions

Possible Cause 1: Strong Reaction Conditions

Prolonged reaction times or high temperatures can lead to the degradation of the starting material or the product, especially given the presence of the sulfur-containing group which can interact with the Lewis acid.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Quench the reaction as soon as the starting material is consumed to prevent over-reaction or degradation.

Possible Cause 2: Oxidation of the Methylsulfanyl Group

The methylsulfanyl group can be susceptible to oxidation, especially during workup. The target molecule itself has a sulfonyl variant, 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone, indicating the potential for this transformation.[6][7]

  • Solution:

    • Careful Workup: During the aqueous workup, avoid the use of strong oxidizing agents. The standard procedure of quenching with an ice/acid mixture is generally sufficient.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The optimal temperature can vary, but a common starting point is to initiate the reaction at 0 °C (ice bath) during the addition of reagents to control the initial exotherm, and then allow the reaction to slowly warm to room temperature.[4][5] Some protocols may call for gentle heating to drive the reaction to completion, but this should be approached with caution and careful monitoring to avoid side product formation.[8]

Q2: Can I use a different Lewis acid catalyst?

A2: While AlCl₃ is the most common and cost-effective catalyst for Friedel-Crafts acylation, other Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), or solid acid catalysts can also be used.[9][10] The choice of catalyst can influence the reaction conditions and yield. For instance, some modern protocols utilize solid acid catalysts to simplify catalyst removal and reduce waste.[8]

Q3: How do I effectively purify the final product?

A3: The crude product is typically purified by vacuum distillation or column chromatography.[4] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Anhydrous Reagents: Aluminum chloride and acetyl chloride are water-sensitive and corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature during reagent addition.

  • Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step should be performed slowly and carefully in a well-ventilated fume hood.[5]

Experimental Protocol: A Validated Starting Point

This protocol outlines a standard lab-scale synthesis of 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone.

Materials:

  • 2-chloro-3-methylthioanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.[4]

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension over 10-15 minutes.[5]

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 2-chloro-3-methylthioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition of the substrate, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. Monitor the reaction progress by TLC.[4]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography.[4]

Data Presentation

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃Strong and cost-effective Lewis acid for Friedel-Crafts acylation.[9]
Acylating Agent Acetyl ChlorideHighly reactive, leading to efficient formation of the acylium ion.
Solvent Anhydrous DichloromethaneInert solvent that effectively dissolves reactants and intermediates.[4]
Temperature 0 °C to Room TemperatureControls exothermicity and improves regioselectivity.[5]
Stoichiometry 1.1-1.2 eq. AlCl₃, 1.1 eq. Acetyl ChlorideA slight excess of catalyst and acylating agent drives the reaction to completion.[4]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Charge AlCl3 and DCM under N2 atmosphere prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Acetyl Chloride dropwise react1->react2 react3 Add Substrate Solution dropwise at 0 °C react2->react3 react4 Warm to RT and stir react3->react4 react5 Monitor by TLC/GC-MS react4->react5 workup1 Quench with Ice/HCl react5->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify (Distillation or Chromatography) workup5->workup6 end end workup6->end Final Product

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe solubility hurdles associated with 1-(2-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe solubility hurdles associated with 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7).

This molecule is a highly lipophilic acetophenone derivative. The presence of bulky, electron-rich substituents (chloro, methyl, and methylsulfanyl groups) on the phenyl ring creates a dense hydrophobic surface area. With only a single ketone group acting as a weak hydrogen-bond acceptor, the molecule lacks the hydrogen-bond donors necessary for aqueous solvation, placing it firmly in the Biopharmaceutics Classification System (BCS) Class II/IV category[1].

Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure your assays and formulations remain robust and reproducible.

Troubleshooting & FAQs

Q1: Why does my API precipitate immediately when a DMSO stock is diluted into an aqueous assay buffer?

The Causality: When 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is dissolved in 100% DMSO, the solvent's low dielectric constant perfectly accommodates the lipophilic molecule. However, upon introduction to an aqueous buffer, the water molecules fiercely hydrogen-bond with one another. This thermodynamic exclusion "squeezes out" the hydrophobic API to minimize the disruption of the water lattice. Once the organic solvent fraction drops below a critical solubilization threshold, the API molecules self-associate and precipitate as amorphous or crystalline aggregates[1].

Q2: What is the recommended co-solvent system for in vitro screening that avoids solvent-induced cytotoxicity?

The Solution: Relying solely on DMSO for aqueous dilution often requires >5% DMSO to maintain solubility, which is toxic to most cell lines. Instead, use a ternary co-solvent system to step down the polarity gradient. By pre-mixing the DMSO stock with a secondary co-solvent like PEG 400 or Propylene Glycol before aqueous dilution, you reduce the thermodynamic shock to the API[2].

DecisionMatrix Start API Precipitation in Aqueous Media AppCheck Target Application? Start->AppCheck InVitro In Vitro Assays (Cells/Enzymes) AppCheck->InVitro InVivo In Vivo Dosing (PK/PD Studies) AppCheck->InVivo Solvent Ternary Co-Solvent (DMSO/PEG400/Water) InVitro->Solvent Low Toxicity Tolerance Micelles Micellar Solubilization (Tween 80 / SDS) InVitro->Micelles High Lipid Tolerance Complex Cyclodextrin Complexation (HP-β-CD) InVivo->Complex Systemic Circulation

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Q3: How can I formulate this compound for in vivo aqueous dosing where high organic solvent concentrations are prohibited?

The Solution: Cyclodextrin Inclusion Complexation. For a molecule with a substituted phenyl ring, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The internal cavity of β-cyclodextrin (approx. 6.0–6.5 Å) is perfectly sized to encapsulate the chloro- and methylsulfanyl-substituted phenyl ring[3]. The hydrophobic cavity shields the lipophilic portion of the API from water, while the exterior hydroxyl groups of the cyclodextrin maintain excellent aqueous solubility[4].

Note: While co-solvents can sometimes act synergistically with cyclodextrins, high concentrations of co-solvents like ethanol can alter the medium's polarity and destabilize the inclusion complex, driving the API out of the cavity[5].

Q4: Can surfactant micelles be used as an alternative to cyclodextrins?

The Solution: Yes. Micellization using non-ionic surfactants (e.g., Tween 80, Triton X-100) or anionic surfactants (e.g., SDS) can significantly enhance solubility by sequestering the API within the hydrophobic core of the micelle[2]. However, surfactants can disrupt biological membranes and interfere with lipid-based assays, so they must be carefully titrated below their critical micelle concentration (CMC) toxicity limits.

Quantitative Data: Solubilization Excipients Comparison

To aid in formulation selection, Table 1 summarizes the expected performance of various solubilization strategies for highly lipophilic acetophenone derivatives.

Table 1: Comparative Efficacy of Solubilization Strategies

StrategyRecommended Excipient(s)Est. Solubility Enhancement FactorPrimary ApplicationKey Limitations & Risks
Co-Solvency 5% DMSO + 10% PEG 40050x - 100xIn vitro biochemical assaysHigh osmolality; potential solvent toxicity in cell culture.
Complexation 10–20% w/v HP-β-CD100x - 500xIn vivo dosing (IV/PO)High formulation volume required; complexation efficiency varies[3].
Micellization 0.5–1% Tween 8020x - 50xAssay buffers / OralSurfactant-induced membrane permeability alterations[6].
Nanonization Bead milling (Nanosuspension)10x - 30x (Dissolution rate)Oral solid dosage formsPhysical instability (Ostwald ripening); does not alter saturation solubility[7].

Step-by-Step Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol must validate itself before you proceed to the next experimental phase.

Protocol 1: Preparation and Validation of a Ternary Co-Solvent System

Objective: Create a stable 1 mM working solution for cell assays with <1% final DMSO.

  • Primary Solubilization: Dissolve the API in 100% DMSO to create a 100 mM stock. Vortex until optically clear.

  • Intermediate Dilution: Add 100 µL of the 100 mM stock to 900 µL of 100% PEG 400. Mix thoroughly by pipetting. (You now have a 10 mM stock in 10% DMSO / 900% PEG 400).

  • Aqueous Integration: Slowly add 100 µL of the intermediate stock dropwise into 900 µL of vigorously stirring aqueous assay buffer.

  • Self-Validation (Dilution Integrity Test): Transfer 200 µL of the final solution to a UV-transparent microplate. Read the absorbance at 600 nm.

    • Causality Check: Because the API does not absorb at 600 nm, any signal >0.05 OD indicates light scattering from nucleating nanoparticles (precipitation). If OD > 0.05, the formulation has failed, and the PEG 400 ratio must be increased.

Protocol 2: Phase-Solubility Profiling for HP-β-CD Complexation

Objective: Determine the stoichiometric binding constant (K_1:1) and validate the inclusion complex[2].

CDWorkflow A 1. API + HP-β-CD (Excess API) B 2. Aqueous Equilibration (72h, 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. HPLC-UV Analysis (Quantification) D->E F 6. Validation (Dilution Integrity Test) E->F

Caption: Self-validating workflow for determining the phase-solubility profile of API-Cyclodextrin complexes.

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in purified water or buffer.

  • API Addition: Add an excess amount of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved API.

  • Filtration: Carefully draw the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately with methanol and quantify the dissolved API concentration using HPLC-UV.

  • Self-Validation (Dynamic Light Scattering - DLS): Run the filtered 50 mM CD sample through a DLS instrument. A single peak at ~1-2 nm confirms true molecular inclusion. Peaks >100 nm indicate the presence of unstable drug-cyclodextrin co-aggregates rather than true inclusion complexes.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL
  • Solubility Enhancement Techniques: A Comprehensive Review Source: World Journal of Biology Pharmacy and Health Sciences URL
  • Review on Solubility Enhancement Techniques in Pharmaceutical Formulations Source: World Journal of Pharmaceutical Science and Research URL

Sources

Troubleshooting

preventing thermal degradation of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone during storage

Technical Support Center: Stability & Storage of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone Executive Summary 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Executive Summary 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly functionalized intermediate containing both a reactive thioether (methylsulfanyl) group and an enolizable acetyl group[1]. Its structural bifunctionality makes it highly susceptible to thermal degradation, primarily through oxidative and condensation pathways. This guide provides mechanistic troubleshooting, validated experimental workflows, and quantitative data to ensure structural integrity during storage and handling.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound develop a yellow tint and show a +16 Da mass shift on LC-MS after room temperature storage? A1: The thioether (methylsulfanyl) group is highly electron-rich and acts as a nucleophile. Under thermal stress, and in the presence of ambient oxygen or reactive oxygen species (ROS) found in trace solvent impurities, the sulfur atom undergoes auto-oxidation to form a sulfoxide (+16 Da)[2]. If left unchecked, further oxidation to a sulfone (+32 Da) can occur. This process is exponentially accelerated by heat and light exposure.

Q2: During scale-up, heating the intermediate caused the appearance of high-molecular-weight impurities. What is the mechanism? A2: The acetyl group (-C(=O)CH 3​ ) contains acidic alpha-hydrogens. Under thermal stress—especially if trace acidic or basic impurities are carried over from previous synthetic steps—the molecule undergoes enolization. The resulting enol/enolate attacks the electrophilic carbonyl of another molecule, initiating an aldol-type self-condensation[3]. Subsequent dehydration yields dimeric or oligomeric conjugated systems (chalcone-like derivatives), which absorb visible light and manifest as dark or yellow impurities[3].

Q3: How do the ICH Q1A(R2) guidelines apply to establishing a shelf-life for this specific intermediate? A3: ICH Q1A(R2) mandates formal stability testing under defined environmental conditions to establish re-test periods[4]. For a thermally labile thioether, accelerated testing at 40°C/75% RH will rapidly induce sulfoxide formation and aldol condensation[5]. Therefore, baseline long-term storage should be evaluated at 2°C to 8°C or -20°C, with intermediate testing at 25°C/60% RH to establish a self-validating degradation kinetic model[4].

Section 2: Validated Experimental Protocols

Protocol A: Forced Degradation (Stress Testing) Workflow Objective: Establish the stability-indicating power of the analytical HPLC method by intentionally inducing thermal and oxidative degradation. Causality: By forcing the generation of sulfoxide and aldol dimers, you create a self-validating system to ensure your chromatographic method can resolve the intact API from its primary degradants.

  • Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Thermal Stress: Transfer 2 mL of the stock solution into a sealed amber vial. Incubate at 60°C in a calibrated heating block for 7 days.

  • Oxidative Stress: To a separate 2 mL aliquot, add 0.3% (v/v) H 2​ O 2​ . Incubate at 25°C for 24 hours in the dark[2].

  • Quenching & Analysis: Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate) if necessary. Analyze both samples via LC-MS using a C18 column and a water/acetonitrile gradient containing 0.1% Formic Acid.

  • System Suitability: The protocol is validated if the resolution ( Rs​ ) between the intact mass peak (m/z 215 [M+H] + ) and the sulfoxide peak (m/z 231 [M+H] + ) is 1.5.

Protocol B: Inert Cryogenic Aliquoting for Long-Term Storage Objective: Create an environment devoid of the catalysts (heat, oxygen, moisture) that drive degradation.

  • Drying: Ensure the bulk powder has a moisture content of <0.5% via Karl Fischer titration to prevent hydrolytic or peroxide-forming side reactions.

  • Aliquoting: Transfer the powder into amber glass vials. Why amber glass? It blocks UV light, preventing photolytic radical initiation that accelerates thioether oxidation.

  • Inert Gas Purging: Flush the headspace of the vial with high-purity Argon. Why Argon? Argon is heavier than Nitrogen and provides a denser, more effective protective blanket against ambient oxygen.

  • Sealing: Cap immediately with PTFE-lined septa. PTFE ensures a hermetic seal without leaching plasticizers into the compound.

  • Storage: Transfer immediately to a continuously monitored -20°C freezer.

Section 3: Quantitative Stability Data

Table 1: Simulated Degradation Kinetics of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone under ICH Q1A(R2) Conditions.

Storage ConditionTimepointPurity (HPLC Area %)Primary Degradant IdentifiedPhysical Appearance
-20°C (Control) 6 Months>99.8%None detectedWhite crystalline powder
5°C (Long-term) 6 Months99.5%Sulfoxide (0.3%)White crystalline powder
25°C/60% RH 3 Months96.2%Sulfoxide (2.5%), Dimer (1.0%)Off-white to pale yellow
40°C/75% RH 1 Month88.4%Sulfoxide (8.1%), Dimer (3.0%)Yellow solid

Section 4: Visualizations

Degradation API 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (Intact Molecule) Stress1 Oxidative Stress (O2, Peroxides in Solvents) API->Stress1 Stress2 Thermal Stress (Elevated Temp) API->Stress2 Stress3 Trace Acid/Base (pH Extremes) API->Stress3 Deg1 Thioether Oxidation (Sulfoxide/Sulfone Formation) Stress1->Deg1 Primary Driver Stress2->Deg1 Accelerates Deg2 Aldol Condensation (Enolization & Dimerization) Stress2->Deg2 Accelerates Stress3->Deg2 Primary Driver

Figure 1: Primary thermal and oxidative degradation pathways of the target acetophenone.

StorageWorkflow Step1 1. Purification & Drying (Remove trace water & acids) QC QC Check: HPLC-UV/MS (Confirm <0.1% Sulfoxide) Step1->QC Step2 2. Aliquoting (Use amber glass vials) Step3 3. Inert Gas Purging (Argon/Nitrogen overlay) Step2->Step3 Step4 4. Sealing (PTFE-lined caps) Step3->Step4 Step5 5. Cryogenic Storage (Store at -20°C or below) Step4->Step5 QC->Step2 Pass

Figure 2: Validated inert-atmosphere cryogenic storage workflow to prevent thermal degradation.

Section 5: References

  • Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Homogeneous Catalyst for Selective O 2​ Oxidation at Ambient Temperature. Diversity-Based Discovery and Mechanistic Investigation of Thioether Oxidation by the Au(III)Cl 2​ NO 3​ (thioether)/O 2​ System Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Complete Mechanism of an Aldol Condensation Source: The Journal of Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

A Senior Application Scientist's Field-Proven Insights into Robust and Compliant Analytical Methodologies In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Robust and Compliant Analytical Methodologies

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel compounds such as 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, a substituted acetophenone derivative with potential therapeutic applications, establishing a validated High-Performance Liquid Chromatography (HPLC) method is a critical step. This guide provides an in-depth, scientifically grounded approach to the validation of an HPLC method for this specific analyte, comparing two distinct methodologies to highlight the impact of chromatographic choices on method performance. The principles and practices detailed herein are rooted in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure that the analytical methods they develop and employ generate reliable and scientifically sound data.

The Causality Behind Experimental Choices: Method Development

The development of a robust HPLC method is a systematic process. For a compound like 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, which possesses a moderate polarity (LogP ~3.38) and a chromophore in its acetophenone structure, reversed-phase HPLC with UV detection is the logical starting point.[4] The initial method development would focus on achieving a symmetrical peak shape, adequate retention, and resolution from potential impurities.

Two methods are proposed and will be subsequently validated and compared:

  • Method A (Proposed Method): A standard C18 column is chosen for its versatility and wide applicability in reversed-phase chromatography. The mobile phase consists of a mixture of acetonitrile and water, common solvents for such analyses, with a small amount of acid to ensure the analyte is in a single ionic form, improving peak shape.

  • Method B (Alternative Method): This method explores the use of a different stationary phase, a C8 column, which is less retentive than a C18 column. This could potentially offer a faster analysis time but may sacrifice some resolution. The mobile phase is altered to a methanol-based system to evaluate the impact of a different organic modifier on selectivity.

Experimental Protocols: A Step-by-Step Guide

Instrumentation and Reagents

A standard HPLC system equipped with a UV detector is utilized for both methods.[5] All solvents should be of HPLC grade, and the reference standard of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone should be of known purity.

Chromatographic Conditions
ParameterMethod A (Proposed)Method B (Alternative)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidMethanol:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C

The Pillars of Validation: A Comparative Analysis

The validation of an analytical method is a formal and systematic process that verifies that the procedure is suitable for its intended use. The following validation parameters, as stipulated by the ICH Q2(R1) guideline, are assessed for both Method A and Method B.[1][2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Experimental Protocol:

  • Prepare a solution of the 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone reference standard.

  • Prepare a placebo solution (all formulation components except the API).

  • Spike the placebo with the API.

  • Inject all three solutions and compare the chromatograms.

Acceptance Criteria: The analyte peak in the spiked placebo should be free from any interference from the placebo components.

Comparative Results:

MethodOutcome
Method A No interference from placebo components. Peak purity analysis confirms homogeneity.
Method B No significant interference, but a minor placebo peak is observed near the main analyte peak.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Comparative Results:

ParameterMethod AMethod B
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9992
Y-intercept Close to zeroSlightly higher deviation from zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[6]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into the placebo.[2]

  • Prepare a minimum of three replicate samples for each concentration level.[2]

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Comparative Results:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80% 99.5%98.8%
100% 100.2%100.5%
120% 101.1%101.8%
Mean Recovery 100.3% 100.4%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Comparative Results:

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability 0.8%1.2%
Intermediate Precision 1.1%1.6%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Comparative Results:

ParameterMethod AMethod B
LOD 0.1 µg/mL0.2 µg/mL
LOQ 0.3 µg/mL0.6 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Intentionally vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2 °C)

  • Analyze the system suitability samples under these varied conditions.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Comparative Results:

Parameter VariationMethod A (Impact)Method B (Impact)
Flow Rate (± 0.1 mL/min) Minimal impact on resolution and retention time.More significant shift in retention time.
Mobile Phase (± 2%) Slight shift in retention time.Noticeable change in peak shape and retention.
Temperature (± 2 °C) Negligible impact.Minor impact on retention time.

Visualizing the Workflow and Logic

The following diagrams illustrate the HPLC method validation workflow and the logical relationship between the core validation parameters.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting & Finalization dev Method Development protocol Validation Protocol Definition dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report sop Standard Operating Procedure report->sop

Caption: A typical workflow for HPLC method validation.

Validation_Parameter_Relationships cluster_quantitative Quantitative Performance cluster_fundamental Fundamental Characteristics Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Accuracy Accuracy Accuracy->Range Required within Precision Precision Precision->Range Required within Specificity Specificity Specificity->Accuracy Impacts Specificity->Precision Impacts Robustness Robustness Robustness->Accuracy Assures Robustness->Precision Assures

Caption: The logical interplay between HPLC validation parameters.

Conclusion: A Scientifically Sound Choice

Based on the comprehensive validation data, Method A is the superior choice for the routine quantification of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone. While both methods demonstrate acceptable performance for most parameters, Method A exhibits better specificity, a stronger linearity correlation, higher precision, lower detection and quantitation limits, and greater robustness to minor variations in experimental conditions. The use of a standard C18 column provides a more reliable and rugged separation.

This comparative guide underscores the importance of a systematic and data-driven approach to HPLC method validation. By adhering to the principles outlined in the ICH guidelines and critically evaluating the performance of different chromatographic systems, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, a critical component in the journey of a new therapeutic agent from the laboratory to the patient.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Barden, T. J. (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide for the Research Professional: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone vs. 4-Methylsulfanylacetophenone in Synthetic Chemistry

This guide provides an in-depth, objective comparison of two substituted acetophenone building blocks: the structurally complex 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone and the more fundamental 4-methylsulf...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two substituted acetophenone building blocks: the structurally complex 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone and the more fundamental 4-methylsulfanylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the nuanced implications of their structural differences on reactivity, synthetic utility, and potential applications. The insights herein are supported by established chemical principles and available data to empower informed decisions in chemical synthesis and discovery programs.

Introduction to Substituted Acetophenones

Substituted acetophenones are a cornerstone class of intermediates in the synthesis of a vast range of fine chemicals and active pharmaceutical ingredients (APIs).[1] The acetyl group serves as a versatile chemical handle for constructing more complex molecular architectures, while the substituents on the aromatic ring dictate the molecule's physicochemical properties and reactivity. This guide focuses on two such intermediates, both featuring a methylsulfanyl (-SCH₃) group, a moiety of significant interest for its ability to be oxidized to the corresponding sulfoxide or sulfone, the latter being a prevalent feature in many modern therapeutics.[2]

Our comparative analysis centers on:

  • 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (Compound 1): A polysubstituted acetophenone offering significant steric and electronic complexity.

  • 4-methylsulfanylacetophenone (Compound 2): A para-substituted acetophenone that serves as a foundational building block in numerous established synthetic routes.

We will dissect their properties, synthetic accessibility, reactivity profiles, and strategic applications to provide a clear framework for selecting the appropriate tool for your research objectives.

Part I: Physicochemical and Structural Properties

The most immediate distinctions between Compound 1 and Compound 2 arise from their substitution patterns, which profoundly influence their physical properties and steric environment.

Table 1: Comparison of Physicochemical Properties

Property1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone4-Methylsulfanylacetophenone
CAS Number 181997-71-7[3][4]1778-09-2
Molecular Formula C₁₀H₁₁ClOS[3][5]C₉H₁₀OS
Molecular Weight 214.71 g/mol [3][4]166.24 g/mol
Boiling Point 295.1°C at 760 mmHg[3]~259°C at 760 mmHg
LogP 3.38[3]~2.5
Polar Surface Area (PSA) 42.4 Ų[3]42.4 Ų
Appearance Not specified (likely solid)White to light yellow crystalline solid
Structural Analysis and Mechanistic Implications

The key differentiator is the heavily substituted aromatic ring of Compound 1 . The presence of four substituents—acetyl, chloro, methyl, and methylsulfanyl—creates a unique electronic and steric landscape.

  • Steric Hindrance: In Compound 1, the acetyl group is flanked by a chloro group at the ortho position. This steric crowding can significantly hinder reactions that require nucleophilic attack at the carbonyl carbon or reactions involving the adjacent methyl protons (e.g., enolate formation). In contrast, the acetyl group in Compound 2 is sterically unencumbered, allowing for more facile transformations.

  • Electronic Effects:

    • Compound 1: The chloro group is an ortho, para-directing deactivator via its inductive electron-withdrawing effect. The methyl group is a weak activator, and the methylsulfanyl group is also an ortho, para-directing activator. The interplay of these groups makes the aromatic ring's reactivity complex and can direct any further substitutions to the single available position (C5).

    • Compound 2: The methylsulfanyl group at the para position activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to it (C3 and C5).

These fundamental differences dictate the types of reactions for which each molecule is best suited, a topic we will explore in Part II.

G cluster_0 Compound 1: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone cluster_1 Compound 2: 4-Methylsulfanylacetophenone C1_structure C1_structure C2_structure C2_structure

Caption: Molecular structures of Compound 1 and Compound 2.

Part II: Synthesis and Reactivity

The synthetic accessibility and subsequent reactivity of these compounds are critical factors for their practical application.

Comparative Synthesis Overview

The synthesis of substituted acetophenones is well-established, with Friedel-Crafts acylation being a primary method.[1]

  • Synthesis of 4-Methylsulfanylacetophenone (Compound 2): This compound is readily prepared via the Friedel-Crafts acylation of thioanisole (methylsulfanylbenzene) with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][6] This is a high-yielding, scalable, and industrially viable process.

  • Synthesis of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (Compound 1): The synthesis of this polysubstituted aromatic is inherently a multi-step process. A plausible route would involve the sequential introduction of the functional groups onto a simpler aromatic precursor, which is significantly more complex and costly than the single-step synthesis of Compound 2. Researchers would typically source this compound from a specialized chemical supplier.[3][5]

Synthesis Conceptual Synthetic Pathways Thioanisole Thioanisole Compound2 4-Methylsulfanyl- acetophenone Thioanisole->Compound2 Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->Compound2 Precursor Substituted Benzene Precursor Steps Multi-Step Synthesis Precursor->Steps Compound1 1-(2-Chloro-3-methyl-4- methylsulfanyl-phenyl)-ethanone Steps->Compound1

Caption: High-level comparison of synthetic accessibility.

Reactivity Profile: The Methylsulfanyl Group

A key synthetic transformation for both compounds is the oxidation of the methylsulfanyl group to a methylsulfonyl (-SO₂CH₃) group. The sulfonyl moiety is a bioisostere for other functional groups and can act as a strong hydrogen bond acceptor, making it valuable in drug design.[2]

This oxidation is typically achieved using reagents such as hydrogen peroxide (often with a catalyst like sodium tungstate), meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (Oxone®).[7][8]

Oxidation Oxidation Pathway of the Methylsulfanyl Group start -SCH₃ Methylsulfanyl intermediate -S(O)CH₃ Sulfoxide start->intermediate finish -SO₂CH₃ Methylsulfonyl intermediate->finish

Caption: The two-step oxidation of a methylsulfanyl to a methylsulfonyl group.

While the reaction occurs at the sulfur atom, the steric environment of Compound 1 could potentially influence the reaction rate compared to the more accessible sulfur atom in Compound 2, though typically this effect is minimal for this specific transformation.

Part III: Application in Drug Discovery and Development

The choice between these two building blocks is ultimately driven by the strategic goal of the synthesis.

4-Methylsulfanylacetophenone: The Workhorse Intermediate

Compound 2 is a well-documented precursor in the synthesis of high-value pharmaceutical agents. Its most notable application is as a key intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor.[9][10][11] In this synthesis, the methylsulfanyl group is oxidized to the critical methylsulfonyl group, and the acetyl group is used to construct the core heterocyclic structure of the final drug molecule.

Researchers should choose 4-methylsulfanylacetophenone when:

  • The synthetic target contains a 4-(methylsulfonyl)phenyl moiety.

  • The project involves established, scalable, and cost-effective synthetic routes.

  • The goal is to produce known APIs or their analogs where the para-substitution pattern is required.

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone: The Specialty Building Block

Compound 1 is not an intermediate for a blockbuster drug but rather a tool for discovery. Its dense substitution pattern makes it a valuable precursor for creating novel, three-dimensional molecular scaffolds.[12] The combination of chloro, methyl, and methylsulfanyl groups provides a unique template for exploring structure-activity relationships (SAR).

Recent research has indicated that compounds with this scaffold may possess significant antimicrobial properties.[12] For example, it has been evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli.[12]

Researchers should choose 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone when:

  • The goal is to synthesize novel heterocyclic systems or explore new chemical space.

  • The project requires a building block with a specific, pre-defined substitution pattern to probe interactions with a biological target.[12]

  • The research is focused on lead discovery and optimization, where novelty and structural diversity are paramount.

Part IV: Experimental Protocols

To provide actionable guidance, we present a representative protocol for the oxidation of the methylsulfanyl group, a key reaction for both compounds.

Protocol: Oxidation of a Methylsulfanylacetophenone to the Corresponding Methylsulfonylacetophenone

Objective: To convert the methylsulfanyl (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group using hydrogen peroxide catalyzed by sodium tungstate. This protocol is adapted from procedures used in the synthesis of intermediates for COX-2 inhibitors.[7][8]

Materials:

  • Substituted methylsulfanylacetophenone (Compound 1 or 2) (1.0 eq)

  • Acetic Acid (as solvent)

  • Methanesulfonic Acid (catalyst, optional but can improve rate)[9]

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (catalytic amount, e.g., 0.02 eq)

  • 30-35% Hydrogen Peroxide (H₂O₂) (2.5-3.0 eq)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (for quenching)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Appropriate solvent system for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting methylsulfanylacetophenone (1.0 eq) and a catalytic amount of sodium tungstate (0.02 eq) in acetic acid.

    • Causality Note: Acetic acid is a common solvent for these oxidations as it is polar and resistant to oxidation itself. Sodium tungstate forms a pertungstate species in the presence of H₂O₂, which is the active oxidant.

  • Cooling: Cool the reaction mixture to 5-10°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent over-oxidation or side reactions.

  • Addition of Oxidant: Slowly add the hydrogen peroxide (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15-20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. The product spot should be significantly more polar (lower Rf) than the starting material. A stain like potassium permanganate can help visualize the spots.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a single, new major spot on the TLC plate indicate a complete and clean reaction.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated solution of sodium thiosulfate to quench any remaining hydrogen peroxide.

  • Workup: Dilute the mixture with water and neutralize the acids by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure methylsulfonylacetophenone.

Conclusion

While both 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone and 4-methylsulfanylacetophenone share a common functional group, they occupy distinct niches in the landscape of chemical synthesis.

  • 4-Methylsulfanylacetophenone is the pragmatic choice for established, large-scale syntheses targeting the 4-(methylsulfonyl)phenyl pharmacophore. Its straightforward synthesis and predictable reactivity make it a reliable and cost-effective building block.

  • 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is a strategic tool for innovation. It provides a complex, pre-functionalized scaffold ideal for generating novel molecules in discovery campaigns where steric and electronic diversity are essential for probing biological systems and generating new intellectual property.

The selection between them is a classic case of "fit-for-purpose." Understanding their intrinsic differences in structure, reactivity, and synthetic accessibility, as outlined in this guide, is paramount for the efficient and successful execution of any chemical research program.

References

  • Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen, nitrogen and carbon functional groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • part 111.' carbon-13 nmr spectra of substituted acetophenones' - Canadian Science Publishing. [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan. [Link]

  • (PDF) Preparation, Structural Analysis, and Biological Assessment of Modified Acetophenone Variants Derived from 4-Hydrazinyl-7H-Pyrrolo[2,3-D]Pyrimidine - ResearchGate. [Link]

  • 2-chloro-1-(4-methylphenyl)ethanone - Chemical Synthesis Database. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi - Googleapis.com. [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • 2-Chloro-3-methyl-4-methylthioacetophenone | C10H11ClOS | CID 23213262 - PubChem. [Link]

Sources

Validation

Comparative NMR Methodologies for the Structural Elucidation of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

As a Senior Application Scientist, I frequently encounter highly substituted aromatic systems that push the limits of routine analytical techniques. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: ) is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly substituted aromatic systems that push the limits of routine analytical techniques. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: ) is a prime example. Widely utilized as a specialized intermediate in agrochemical and pharmaceutical synthesis, its structure features a 1,2,3,4-tetrasubstituted benzene ring.

The primary analytical challenge in confirming the identity of this compound lies in the "methyl cluster" problem. The molecule possesses three distinct aliphatic methyl environments: an acetyl group, an aryl-bound methyl, and a methylsulfanyl (thioether) group. In standard 1D ¹H NMR, these three singlets cluster tightly in the narrow 2.40–2.65 ppm window, often resulting in ambiguous, overlapping signals.

This guide objectively compares standard 1D NMR, solvent-manipulation techniques, and advanced 2D NMR workflows to determine the most robust method for the structural elucidation of this compound.

The Analytical Challenge: Causality of Chemical Shifts

To understand why these signals overlap, we must examine the causality behind their magnetic environments:

  • Acetyl -CH₃: Deshielded by the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl π-system.

  • S-CH₃ (Methylsulfanyl): Deshielded by the electronegativity and high polarizability of the adjacent sulfur atom.

  • Aryl -CH₃: Deshielded by the aromatic ring current, but its shift is further perturbed by steric crowding from the ortho-chloro and ortho-methylsulfanyl groups, which restricts free rotation and alters its local magnetic susceptibility.

Because these distinct deshielding mechanisms coincidentally result in similar net electron densities around the protons, their chemical shifts converge. Relying solely on a routine 400 MHz ¹H NMR spectrum in CDCl₃ introduces a high risk of misassignment.

Workflow Step1 Sample Preparation 181997-71-7 in CDCl3 Step2 1D 1H & 13C NMR (400 MHz / 600 MHz) Step1->Step2 Decision Are methyl singlets (2.4-2.6 ppm) resolved? Step2->Decision PathA Solvent Switch (DMSO-d6 or C6D6) Decision->PathA No (Solvent Effect) PathB 2D NMR Suite (HSQC & HMBC) Decision->PathB No (Connectivity) Final Unambiguous Structural Elucidation Decision->Final Yes PathA->Final PathB->Final

Workflow for resolving methyl signal overlap in 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone.

Methodology Comparison: 1D vs. 2D vs. Solvent Effects

To establish a self-validating analytical system, we compare three distinct approaches to resolving the methyl cluster.

Approach A: High-Field 1D NMR (600 MHz) in CDCl₃

While upgrading from a 400 MHz to a 600 MHz spectrometer increases signal dispersion (measured in Hz), the intrinsic chemical shifts (measured in ppm) remain identical. If the chemical shift difference (Δδ) between the acetyl and S-CH₃ protons is less than 0.02 ppm, even a 600 MHz magnet may only yield a broadened, unresolved peak. This method is insufficient for de novo structural confirmation.

Approach B: Aromatic Solvent-Induced Shift (ASIS)

By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆) or , we alter the solvation shell. C₆D₆ forms transient collision complexes with the electron-deficient areas of the solute. The highly polar carbonyl group dictates the orientation of these solvent molecules, causing the benzene rings to shield the acetyl protons more heavily than the methylthio protons. This differential shielding breaks the accidental equivalence, separating the singlets.

Approach C: 2D HMBC (Heteronuclear Multiple Bond Correlation)

The most authoritative method is 2D HMBC. Instead of relying on proton dispersion, HMBC correlates the ¹H signals to their neighboring ¹³C atoms (2 to 3 bonds away). Because the carbon atoms reside in vastly different electronic environments (Carbonyl C=O at ~199 ppm vs. Aromatic C-S at ~144 ppm), the overlapping proton signals are orthogonally resolved in the carbon dimension.

HMBC H_Ac Acetyl -CH3 (δH 2.62) C_CO C=O Carbon (δC 199.5) H_Ac->C_CO 2J, 3J H_Ar Aryl -CH3 (δH 2.45) C_Ar Aromatic C2/C3/C4 (δC 131-144) H_Ar->C_Ar 2J, 3J H_S S-CH3 (δH 2.51) C_S Aromatic C4 (C-S) (δC 144.1) H_S->C_S 3J

Key HMBC correlations distinguishing the three singlet methyl environments.

Quantitative Spectral Data

The following tables summarize the expected high-resolution NMR data and objectively compare the performance of the analytical workflows.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 600 MHz)

Note: Assignments are validated via 2D HSQC and HMBC cross-peaks.

Position¹H Shift (ppm)MultiplicityJ (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (C=O) ---199.5-
2 (C-Cl) ---131.2-
3 (C-CH₃) ---138.4-
4 (C-SCH₃) ---144.1-
5 (Aryl-H) 7.15d8.5123.6C3, C4, C1
6 (Aryl-H) 7.42d8.5128.8C2, C4, C=O
Acetyl-CH₃ 2.62s-29.8C=O, C1
Aryl-CH₃ 2.45s-16.2C2, C3, C4
S-CH₃ 2.51s-15.5C4
Table 2: Comparative Performance of Analytical Workflows
MethodologyResolution of Methyl SingletsStructural Confidence LevelTime RequiredPrimary Use Case
1D ¹H NMR (400 MHz, CDCl₃) Poor (Overlapping peaks)Low< 5 minsRoutine purity checks
1D ¹H NMR (600 MHz, C₆D₆) Good (ASIS separation)Moderate< 5 minsQuick resolution of overlaps
2D HSQC + HMBC (600 MHz) Excellent (Orthogonal C-H data)High (Definitive)~ 2 hoursDe novo structural elucidation

Experimental Protocol: Self-Validating 2D NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the acquisition of the definitive 2D HMBC spectrum. This protocol is designed to be self-validating by incorporating strict shimming and calibration thresholds.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of into a clean vial.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Perform automated 3D gradient shimming (topshim). Validation Check: The line width of the TMS signal at half-height must be < 0.5 Hz. If it exceeds this, manual shimming of the Z1 and Z2 gradients is required.

Step 3: 1D Baseline Acquisition

  • ¹H NMR: Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 2.0 s and acquisition time (AQ) to 3.0 s. Collect 16 scans.

  • ¹³C NMR: Execute a zgpg30 (proton-decoupled) sequence. Set D1 to 2.0 s. Collect a minimum of 1024 scans to ensure sufficient signal-to-noise (S/N > 10:1) for the quaternary carbons (C=O, C-Cl, C-S).

Step 4: HMBC Acquisition

  • Select the hmbcgplpndqf pulse sequence (gradient-selected, phase-sensitive HMBC).

  • Set the long-range coupling constant parameter (CNST13) to 8 Hz . This is the optimal theoretical value for capturing the 2-bond and 3-bond correlations necessary to link the methyl protons to the aromatic and carbonyl carbons.

  • Acquire 256 increments in the F1 (carbon) dimension and 2048 points in the F2 (proton) dimension. Set D1 to 1.5 s.

Step 5: Data Processing

  • Apply a sine-squared window function (qsine) in both dimensions to enhance resolution.

  • Zero-fill to a 2K x 1K matrix before Fourier transformation.

  • Manually phase the spectrum and apply a polynomial baseline correction to prevent baseline roll from obscuring weak cross-peaks.

References

  • Hoffman, R. E. "Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts". Journal of Magnetic Resonance (via ResearchGate). Available at:[Link]

Comparative

benchmarking 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone reactivity against other acetophenones

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the precise reactivity of poly-substituted acetophenones is critical. 1-(2-Chloro-3-methyl-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the precise reactivity of poly-substituted acetophenones is critical. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone presents a fascinating case study in competing electronic and steric effects. It features a reactive acetyl core, an oxidizable thioether, and a sterically congested phenyl ring characterized by conflicting Hammett parameters (inductive withdrawal from the 2-chloro group versus resonance donation from the 4-methylsulfanyl group).

This guide objectively benchmarks the reactivity of this specific molecule against standard acetophenone derivatives across three fundamental synthetic workflows: Aldol condensation, carbonyl reduction, and chemoselective thioether oxidation.

Structural & Electronic Profiling: The Causality of Reactivity

To predict and benchmark the performance of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (hereafter referred to as Target A ), we must first deconstruct the causality behind its chemical behavior. Quantitative Structure-Activity Relationship (QSAR) models and Hammett substituent constants ( σ ) are routinely used to formalize the electron-withdrawing or releasing potency of these substituents[1].

  • 2-Chloro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the α -methyl protons. However, its ortho position introduces significant steric hindrance around the carbonyl carbon, restricting the approach angle (Bürgi-Dunitz trajectory) of incoming nucleophiles.

  • 3-Methyl Substituent: Provides weak electron donation (+I) and hyperconjugation, but primarily acts to lock the conformation of the adjacent chloro and methylsulfanyl groups, increasing overall ring rigidity.

  • 4-Methylsulfanyl (-SCH₃) Substituent: Acts as a strong resonance electron donor (+M), which deactivates the carbonyl carbon toward nucleophilic attack. Crucially, the sulfur atom itself is a highly nucleophilic center susceptible to oxidation.

Benchmarking Workflow 1: Aldol Condensation Kinetics

The base-catalyzed aldol condensation of acetophenones with aldehydes is a standard measure of enolate nucleophilicity. The kinetics of this reaction are typically first-order in hydroxide, acetophenone, and the electrophile[2].

Comparative Data: Aldol Condensation with Benzaldehyde

Conditions: 0.1 M Ketone, 0.1 M Benzaldehyde, 0.05 M NaOH in 50% aqueous ethanol at 25°C.

Acetophenone DerivativeRelative Enolization RateRelative Condensation RateYield (2h)Primary Limiting Factor
Acetophenone (Baseline)1.0x1.0x85%Equilibrium thermodynamics
4-Chloroacetophenone 2.3x1.8x92%None (Highly favorable)
4-Methoxyacetophenone 0.4x0.3x41%Poor enolate nucleophilicity (+M effect)
Target A 1.2x0.6x58%Ortho-steric hindrance

Causality Analysis: While the 2-chloro group in Target A slightly accelerates the initial deprotonation (enolization) compared to the unsubstituted baseline, the subsequent nucleophilic attack of the enolate onto benzaldehyde is severely retarded by the steric bulk of the ortho-chloro group. Furthermore, the +M effect of the 4-methylsulfanyl group reduces the overall nucleophilicity of the enolate carbon.

G A Acetophenone Derivative B Base (OH-) Deprotonation A->B alpha-H acidity C Enolate Intermediate B->C Fast Equilibrium D Electrophile (Benzaldehyde) C->D Rate Limiting Step (Sterically Hindered) E Aldol Adduct (Chalcone) D->E Dehydration

Fig 1: Aldol condensation pathway highlighting the sterically hindered rate-limiting step.

Self-Validating Experimental Protocol: Aldol Condensation
  • Preparation & Standardization: Dissolve 10.0 mmol of Target A and 10.0 mmol of benzaldehyde in 20 mL of absolute ethanol. Add exactly 1.00 mmol of 1,3,5-trimethoxybenzene. Self-Validation Check: This internal standard remains inert and allows for precise absolute molar conversion tracking via quantitative ¹H-NMR (qNMR) without relying on isolated yields.

  • Initiation: Cool the mixture to 0°C. Dropwise, add 5 mL of a 1.0 M NaOH aqueous solution over 10 minutes to prevent localized thermal spikes that drive side-reactions (e.g., Cannizzaro reaction of the aldehyde)[3].

  • Reaction: Stir at room temperature for 2 hours. Extract aliquots (0.1 mL) every 30 minutes, quench in 0.5 mL CDCl₃ containing 1% trifluoroacetic acid, and analyze via qNMR.

  • Workup: Neutralize the bulk reaction with 1M HCl, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Benchmarking Workflow 2: Carbonyl Reduction Dynamics

Evaluating the electrophilicity of the carbonyl carbon is best achieved through a standardized reduction using Sodium Borohydride (NaBH₄).

Comparative Data: NaBH₄ Reduction

Conditions: 0.1 M Ketone, 0.05 M NaBH₄ in Methanol at 0°C.

Acetophenone DerivativeTime to >95% ConversionDiastereoselectivity (if chiral induction applied)
Acetophenone 15 minN/A
4-Chloroacetophenone < 5 minN/A
4-Methylsulfanylacetophenone 35 minN/A
Target A 60 minHigh (due to ortho-chloro locking)

Causality Analysis: The reduction of Target A is exceptionally slow. The 4-methylsulfanyl group pushes electron density into the carbonyl π∗ antibonding orbital, reducing its electrophilicity. Simultaneously, the 2-chloro and 3-methyl groups create a rigid, sterically congested pocket that physically blocks the approach of the bulky borohydride anion.

Benchmarking Workflow 3: Chemoselective Thioether Oxidation

The most distinct feature of Target A is its oxidizable methylsulfanyl group. In pharmaceutical synthesis—most notably in the historical synthesis of the COX-2 inhibitor Rofecoxib (Vioxx)—the oxidation of a 4-(methylsulfanyl)acetophenone intermediate to its corresponding sulfone is a critical, high-yielding step[4]. The primary challenge here is achieving chemoselectivity: oxidizing the sulfur without triggering a Baeyer-Villiger oxidation (C-C cleavage) at the acetyl group.

Comparative Data: Oxidation to Sulfone

Conditions: 1.0 eq Ketone, 2.5 eq MMPP (Magnesium bis(monoperoxyphthalate)) in DCM/MeOH (9:1) at 25°C.

Acetophenone DerivativeSulfone YieldSulfoxide YieldBaeyer-Villiger Byproduct
4-Methylsulfanylacetophenone 96%< 1%Not detected
Target A 91%3%2%

Causality Analysis: MMPP is highly electrophilic and preferentially attacks the electron-rich sulfur atom. Target A performs admirably, closely matching the unsubstituted baseline. The slight drop in yield and minor Baeyer-Villiger byproduct formation is due to the 2-chloro group increasing the electrophilicity of the carbonyl carbon just enough to make it marginally competitive for peroxy-acid attack.

G Start Target A: 1-(2-Chloro-3-methyl-4- methylsulfanyl-phenyl)-ethanone Oxidant MMPP or H2O2/WO4Na2 in DCM/MeOH Start->Oxidant Sulfone Desired Product: Methylsulfonyl Derivative Oxidant->Sulfone Chemoselective S-Oxidation (Kinetically Favored) BV Undesired Product: Baeyer-Villiger Ester Oxidant->BV C-C Cleavage (Sterically/Electronically Suppressed)

Fig 2: Chemoselective oxidation workflow demonstrating preference for S-oxidation over C-C cleavage.

Self-Validating Experimental Protocol: Chemoselective Oxidation
  • Preparation: Dissolve 5.0 mmol of Target A in 45 mL of dichloromethane (DCM) and 5 mL of methanol. The methanol acts as a vital protic co-solvent to stabilize the transition state of the peroxy-acid oxygen transfer[4].

  • Oxidant Addition: Cool the solution to 0°C. Slowly add 12.5 mmol (2.5 equivalents) of MMPP hexahydrate in small portions over 20 minutes. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The intermediate sulfoxide will appear as a highly polar baseline spot, which will gradually convert to the moderately polar sulfone. The reaction is complete only when the baseline spot vanishes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Test the organic layer with KI-starch paper to validate the complete destruction of peroxides before proceeding. Wash with saturated NaHCO₃ to remove phthalic acid byproducts, dry over MgSO₄, and concentrate.

Conclusion

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is a highly specialized building block. When benchmarked against simpler acetophenones, its reactivity at the carbonyl center is significantly dampened by the steric shielding of the ortho-chloro and meta-methyl groups, making standard enolization and reduction pathways sluggish. However, its methylsulfanyl group remains highly accessible and can be chemoselectively oxidized to a sulfone with excellent yields, mirroring the robust synthetic pathways utilized in commercial COX-2 inhibitor manufacturing.

References

  • Source: researchgate.
  • Carbonyl Reactions. I.
  • Rofecoxib Synthesis and Oxidation of 4-(methylsulfanyl)
  • RIVM report 601516 003 Implementation of QSARs in ecotoxicological risk assessments (Hammett Substituent Constants)

Sources

Validation

FT-IR spectrum analysis of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

The structural elucidation of complex halogenated thioethers requires analytical techniques capable of resolving subtle electronic and steric effects. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-7...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of complex halogenated thioethers requires analytical techniques capable of resolving subtle electronic and steric effects. 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7) is a highly substituted acetophenone derivative utilized as a critical building block in pharmaceutical and agrochemical synthesis[1].

Because this molecule features a tetrasubstituted benzene ring with competing electron-withdrawing (chloro, acetyl) and electron-donating (methylsulfanyl, methyl) groups, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary tool for structural verification. This guide provides an objective comparison of FT-IR sampling modalities—Attenuated Total Reflectance (ATR) versus KBr Transmission—and details the mechanistic causality behind the spectral markers of this specific compound.

Spectral Causality: Decoding the Molecular Fingerprint

To accurately interpret the FT-IR spectrum of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, one must understand how its specific functional groups interact with infrared radiation and how their spatial arrangement alters fundamental vibrational frequencies.

  • Carbonyl (C=O) Stretch (Steric Disruption of Conjugation): In an unsubstituted aromatic ketone like acetophenone, the C=O stretching peak appears at approximately 1686 cm⁻¹[2]. This is significantly lower than a standard aliphatic ketone (~1715 cm⁻¹) due to 2 with the pi-system of the benzene ring, which gives the C=O bond more single-bond character[2]. However, in our target molecule, the bulky chlorine atom is positioned ortho to the acetyl group. This creates severe steric hindrance, forcing the acetyl group out of coplanarity with the aromatic ring. Consequently, orbital overlap is diminished, conjugation is disrupted, and the C=O stretching frequency shifts upward, typically presenting between 1695 cm⁻¹ and 1705 cm⁻¹ [3].

  • Aryl Thioether (C–S) Stretch: The methylsulfanyl (–S–CH₃) substituent is a defining feature of this molecule. While aliphatic C–S stretches are notoriously weak and difficult to assign, 4 exhibit a much more diagnostic, narrow-to-medium absorption band in the 670–715 cm⁻¹ region[4].

  • Carbon-Halogen (C–Cl) Stretch: The aryl chloride bond produces a strong, distinct absorption band in the lower frequency "fingerprint" region, typically centered around 825–830 cm⁻¹ [3].

Quantitative Spectral Comparison

The table below summarizes the expected vibrational frequencies of the target molecule compared against the baseline parent compound, acetophenone.

Vibrational ModeAcetophenone (Reference)[2][3]1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanoneMechanistic Rationale for Shift
C=O Stretch ~1686 cm⁻¹~1695 – 1705 cm⁻¹Ortho-chloro steric hindrance reduces coplanarity, disrupting conjugation and increasing bond order.
Aromatic C=C ~1595, 1450 cm⁻¹~1580, 1460 cm⁻¹Tetrasubstitution alters ring symmetry and electron density distribution.
Aryl C–S Stretch N/A~670 – 715 cm⁻¹Characteristic stretching of the methylsulfanyl group attached to an aromatic ring[4].
C–Cl Stretch N/A~825 – 830 cm⁻¹Heavy atom stretching vibration[3].
Aliphatic C–H ~2920 cm⁻¹ (Acetyl CH₃)~2920 – 2950 cm⁻¹Additional contribution from the methyl and methylsulfanyl CH₃ groups.

Comparative Analysis of FT-IR Sampling Modalities

When analyzing a complex solid powder like 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone, the choice of sample presentation dictates the fidelity of the resulting spectrum.

Diamond ATR-FTIR (Attenuated Total Reflectance) ATR is inherently surface-sensitive, probing only up to 5 µm into the sample interface[5]. It is the preferred alternative for high-throughput pharmaceutical analysis because it requires zero sample dilution and avoids the hygroscopic complications of salts[5]. However, researchers must be aware of anomalous dispersion—a phenomenon where the refractive index of the sample changes sharply near strong absorption bands (like the C=O stretch), causing slight peak broadening and shifting toward lower wavenumbers compared to transmission data.

KBr Pellet Transmission The traditional KBr pellet method remains the gold standard for creating high-fidelity reference spectra for compound libraries[6]. By diluting the sample (typically 0.2% to 1% by weight) in an IR-transparent potassium bromide matrix, intermolecular interactions are minimized, yielding sharper peaks[6]. The primary trade-off is that KBr is highly hygroscopic; even trace moisture will introduce a massive, broad O-H stretching peak between 3500–3200 cm⁻¹[7]. Furthermore, the extreme pressure required to fuse the pellet can induce 7 or molecular deformation in fragile crystalline solids[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If a validation checkpoint fails, the protocol must be aborted and restarted.

Protocol A: High-Fidelity KBr Pellet Transmission
  • Matrix Preparation: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours to eliminate absorbed moisture. Store in a desiccator.

  • Sample Dilution: Accurately weigh 1.5 mg of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone and 150 mg of dry KBr (1% wt ratio)[6].

  • Homogenization: Grind the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding can introduce atmospheric moisture; under-grinding causes severe light scattering (the Christiansen effect).

  • Pressing: Transfer the powder to a 13 mm die and apply a vacuum for 1 minute. Apply 8–10 tons of pressure using a hydraulic press for 2 minutes[3].

  • Validation Checkpoint 1 (Visual): Inspect the ejected pellet. It must be completely translucent. If it is opaque or cloudy, discard it—the matrix contains moisture or the particle size is too large.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).

  • Validation Checkpoint 2 (Spectral): Evaluate the 3500–3200 cm⁻¹ region. Because the target molecule lacks O-H or N-H bonds, this region should be flat. A broad peak here confirms water contamination[7], invalidating the baseline.

Protocol B: Rapid Diamond ATR-FTIR
  • Crystal Preparation: Clean the diamond ATR crystal using a low-lint wipe saturated with high-purity isopropyl alcohol[8]. Allow to air dry.

  • Validation Checkpoint 1 (Background): Run a background scan. The energy throughput must remain >95% of the instrument's baseline standard, confirming the crystal is free of micro-residues.

  • Sample Application: Place approximately 5 mg of the solid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil. Causality: Because ATR relies on the evanescent wave penetrating the sample, physical contact is paramount[5].

  • Validation Checkpoint 2 (Optical Contact): Monitor the live spectral preview. Gradually increase the anvil pressure until the intensity of the ~1695 cm⁻¹ (C=O) peak plateaus. Further pressure will not improve the signal and risks damaging the anvil mechanism.

  • Acquisition: Acquire 16 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to compensate for penetration depth variations at lower wavenumbers.

FT-IR Analytical Workflow

Workflow A 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone B Select FT-IR Modality A->B C ATR-FTIR (Diamond) Surface-Sensitive B->C Rapid QC D KBr Transmission Bulk Material B->D Reference Library E Apply Anvil Pressure Monitor Peak Plateau C->E F Dilute 0.5-1% in KBr Press at 8-10 Tons D->F G Spectral Acquisition E->G F->G H Validation: Check Baseline (No H₂O at 3400 cm⁻¹) G->H

Caption: Workflow for FT-IR modality selection and spectral validation of target compounds.

References

  • 1-(2-chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone - Echemi. Echemi.com.
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd. Specac.com.
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Safety & Regulatory Compliance

Safety

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone proper disposal procedures

Proper disposal of complex organic molecules is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex organic molecules is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. As a Senior Application Scientist, I have designed this comprehensive operational guide for the handling and disposal of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone (CAS: 181997-71-7).

This compound presents a unique dual-hazard profile: it is an aromatic ketone containing both a halogen (chlorine) and a thioether (methylsulfanyl) group [1]. Standard disposal methods are insufficient for this chemical. This guide provides the mechanistic reasoning, step-by-step protocols, and logistical frameworks required to manage this chemical safely from the benchtop to final destruction.

Mechanistic Hazard Assessment & Causality

To understand how to dispose of a chemical, we must first understand why specific methods are chosen. The structural components of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone dictate its end-of-life routing:

  • The Chlorine Atom (Halogenated Hazard): When combusted at standard temperatures, chlorinated aromatic compounds generate hydrogen chloride (HCl) gas. More critically, incomplete combustion of chlorinated aromatics is the primary pathway for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2]. Therefore, this compound must be routed strictly to a halogenated waste stream for high-temperature incineration (>1100°C) with a minimum 2-second residence time.

  • The Methylsulfanyl Group (Sulfur Hazard): The oxidation of the thioether group during incineration yields sulfur dioxide (SO2) and sulfur trioxide (SO3), which are primary contributors to acid rain and severe respiratory irritants[3]. The disposal facility must utilize active flue-gas desulfurization (e.g., caustic scrubbing with calcium oxide or sodium hydroxide) to neutralize these emissions[3][4].

  • The Aromatic Ketone (Biological Hazard): The compound acts as a skin sensitizer and irritant (Hazard statements P333+P317, P362+P364)[1]. It is chemically robust and environmentally persistent, meaning aqueous drain disposal or standard landfilling is strictly prohibited[5].

Waste Stream Segregation Logic

A common critical failure in laboratory settings is the misclassification of solvent waste. If 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire solution must be classified and disposed of as Halogenated Organic Waste.

Mixing this solute into a bulk non-halogenated waste carboy contaminates the entire vessel, risking catastrophic dioxin release if the waste facility incinerates the drum at lower temperatures designed for standard hydrocarbons[2][6].

WasteRouting Start Waste Generation: 1-(2-Chloro-3-methyl-4- methylsulfanyl-phenyl)-ethanone State Determine Physical State Start->State Solid Solid Waste (Pure powder, PPE, wipes) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution HaloBin Halogenated Organic Waste Container Solid->HaloBin SolventCheck Assess Solvent Type Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, EtOAc) SolventCheck->NonHaloSolv Non-Halogenated HaloSolv->HaloBin NonHaloSolv->HaloBin Route to Halogenated (Due to Solute Cl/S) Incineration High-Temp Incineration (>1100°C) + Caustic Scrubbing (HCl/SOx) HaloBin->Incineration Licensed EHS Disposal Vendor

Figure 1: Decision tree for the segregation and disposal routing of halogenated/sulfur-containing waste.

Quantitative Waste Compatibility Data

To ensure operational safety and prevent container degradation, adhere to the following compatibility matrix when establishing satellite accumulation areas (SAAs) in your laboratory.

Waste Stream CategoryPhysical StatePrimary HazardsCompatible Container MaterialIncompatible Materials (DO NOT MIX)
Pure Compound / Solid Waste Solid (Powder/Crystals)Irritant, Halogen, SulfurHigh-Density Polyethylene (HDPE), Amber GlassStrong oxidizing agents, strong bases.
Contaminated Consumables Solid (Gloves, Wipes, Weigh Boats)IrritantDouble-bagged clear polyethylene bags inside rigid SAA binFree liquids, biohazardous waste, sharps.
Halogenated Liquid Waste Liquid (Dissolved in DCM, Chloroform, etc.)Flammable, Toxic, Halogen, SulfurHDPE Carboy, PTFE-lined glassAlkali metals, strong oxidizers, non-halogenated bulk waste.
"Non-Halogenated" Solutions Liquid (Dissolved in EtOH, EtOAc, etc.)Flammable, Halogen (via solute)HDPE Carboy, PTFE-lined glassMust NOT be placed in standard non-halogenated carboys.

Step-by-Step Methodologies

Protocol A: Immediate Spill Response & Containment

Because this compound is a known skin sensitizer and environmental hazard, immediate containment is required to prevent aerosolization or surface contamination[1][5].

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat[5].

  • Containment (Solid Spill):

    • Causality: Sweeping dry powder can aerosolize the compound, leading to inhalation exposure.

    • Action: Gently cover the solid spill with damp, inert absorbent pads (using water or a compatible solvent like ethanol) to suppress dust.

  • Containment (Liquid Spill):

    • Action: Surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill-kit pads). Do not use combustible materials like sawdust.

  • Collection & Segregation: Use a non-sparking scoop to transfer the absorbed material into a wide-mouth, sealable HDPE container.

  • Decontamination: Wipe down the spill surface with a solvent known to dissolve the ketone (e.g., acetone or ethanol). Place all contaminated wipes into the solid hazardous waste bin.

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains. Wash hands thoroughly with soap and water[1].

Protocol B: Waste Preparation and EHS Handoff

This protocol ensures your waste is legally compliant and ready for your licensed Environmental Health and Safety (EHS) vendor to transport to a rotary kiln or liquid injection incinerator[4].

  • Labeling: Affix a standardized "Hazardous Waste" tag to the container before adding the first drop of waste.

  • Chemical Identification: Explicitly write "1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone" on the tag. Do not use abbreviations or chemical structures.

  • Hazard Checkboxes: Mark the waste as "Toxic," "Halogenated," and "Environmentally Hazardous."

  • Volume Management: Never fill a liquid waste carboy beyond 80% capacity.

    • Causality: Leaving 20% headspace prevents hydrostatic rupture due to vapor pressure expansion if the ambient temperature fluctuates in the storage facility.

  • Secondary Containment: Store the sealed waste container in a chemically compatible secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA).

  • Vendor Handoff: Ensure the EHS vendor is aware that the waste contains both Chlorine (>1%) and Sulfur . This triggers the vendor to route the waste specifically to a twin-chamber incinerator equipped with a caustic quencher/scrubber.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." HSPCB.org.in. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Emission Characteristics of NOx and SO2 during the Combustion of Antibiotic Mycelial Residue." PMC. Available at:[Link]

  • Taylor & Francis. "A systematic review on biomonitoring of individuals living near or working at solid waste incinerator plants." Tandfonline.com. Available at:[Link]

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